Product packaging for GLK-19(Cat. No.:)

GLK-19

Cat. No.: B1576535
Attention: For research use only. Not for human or veterinary use.
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Description

GLK-19 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
 B1576535 GLK-19

Properties

bioactivity

Antibacterial

sequence

GLKKLLGKLLKKLGKLLLK

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Fibroblast Growth Factor 19 (FGF19)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibroblast Growth Factor 19 (FGF19) is a unique, intestine-derived endocrine hormone that plays a pivotal role in regulating various metabolic processes. Unlike canonical FGFs, FGF19 functions as a hormone, primarily targeting the liver to control bile acid synthesis, glucose and lipid metabolism, and cellular proliferation. Its mechanism of action is centered around the activation of the FGF Receptor 4 (FGFR4) in complex with its co-receptor, β-Klotho (KLB). Dysregulation of the FGF19-FGFR4 signaling axis has been implicated in various metabolic diseases and cancers, particularly hepatocellular carcinoma (HCC), making it a significant target for therapeutic intervention. This guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, quantitative data, and experimental protocols associated with FGF19.

Core Mechanism of Action: The FGF19-FGFR4 Signaling Axis

FGF19 is primarily synthesized in the ileal enterocytes in response to the binding of bile acids to the farnesoid X receptor (FXR). Upon secretion into the enterohepatic circulation, FGF19 travels to the liver, where it binds to a heterodimeric receptor complex composed of FGFR4 and the transmembrane protein β-Klotho (KLB). The presence of KLB is crucial for the high-affinity binding and activation of FGFR4 by FGF19.

Activation of the FGF19-FGFR4 signaling pathway is initiated by the binding of FGF19 to the FGFR4-KLB complex, leading to the dimerization of the receptor. This dimerization triggers the autophosphorylation of the intracellular tyrosine kinase domains of FGFR4, creating docking sites for various adaptor proteins and initiating downstream signaling cascades.

The primary downstream signaling pathways activated by FGF19-FGFR4 include:

  • Ras-Raf-MEK-ERK (MAPK) Pathway : This is a major pathway mediating FGF19's effects on bile acid synthesis and cell proliferation.

  • PI3K-Akt Pathway : This pathway is also involved in cell proliferation and survival signals.

  • JAK-STAT Pathway : FGF19 can activate the JAK-STAT pathway, which is implicated in cell growth and proliferation.

These signaling cascades ultimately lead to changes in gene expression that regulate key metabolic and cellular processes.

Role in Metabolic Regulation

Bile Acid Synthesis

A primary function of FGF19 is the negative feedback regulation of bile acid synthesis in the liver. FGF19, through the activation of the FGFR4/ERK1/2 pathway, represses the transcription of the Cholesterol 7α-hydroxylase (CYP7A1) gene. CYP7A1 encodes the rate-limiting enzyme in the classical pathway of bile acid synthesis. This inhibition of CYP7A1 expression leads to a reduction in the overall production of bile acids.

Glucose Metabolism

FGF19 plays a significant role in maintaining glucose homeostasis. It has been shown to:

  • Inhibit Gluconeogenesis : FGF19 suppresses the expression of genes involved in hepatic glucose production.

  • Stimulate Glycogen Synthesis : It promotes the storage of glucose as glycogen in the liver.

Interestingly, some of the anti-diabetic effects of FGF19 may be independent of FGFR4, suggesting the involvement of other FGF receptors in different tissues.

Lipid Metabolism

FGF19 also influences lipid metabolism by inhibiting the synthesis of fatty acids in the liver. However, its effects on plasma triglyceride and cholesterol levels can be complex and may be mediated through different FGF receptors and target tissues.

Role in Cell Proliferation and Cancer

While FGF19's metabolic effects are generally beneficial, its role in promoting hepatocyte proliferation is a significant concern, particularly in the context of cancer. Chronic activation of the FGF19-FGFR4 pathway has been shown to be a driver of hepatocellular carcinoma (HCC). This has led to the development of therapeutic strategies aimed at inhibiting this pathway in FGF19-driven cancers.

Quantitative Data

The following tables summarize key quantitative data related to the FGF19 mechanism of action.

Parameter Value Context Reference
Binding Affinity (FGF19 to FGFR4-KLB) HighFGF19 binds with high affinity to the FGFR4-KLB complex.
Binding Affinity (FGF19 to FGFR1-KLB) Comparable to FGFR4-KLBFGF19 can also bind to the FGFR1-KLB complex.
EC50 (FGF19 for NIH/3T3 cell proliferation) 50-300 ng/mLEffective concentration for 50% maximal response in a mouse fibroblast cell line.
IC50 (FGF401 for FGFR4 kinase activity) >1000-fold potency vs FGFR1-3A selective FGFR4 inhibitor.

Note: Specific Kd and IC50/EC50 values are often context-dependent and can vary based on the specific assay conditions and cell types used.

Experimental Protocols

Recombinant FGF19 Expression and Purification

This protocol describes the expression of His-tagged FGF19 in E. coli and purification using immobilized metal affinity chromatography (IMAC).

Protocol:

  • Transformation: Transform pET22b(+) vector containing the His-tagged FGF19 gene into BL21 (DE3) E. coli.

  • Culture: Grow the transformed E. coli in LB medium containing ampicillin at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to culture for 4-6 hours at 37°C.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) with lysozyme and sonicate on ice.

  • Purification:

    • Centrifuge the lysate to pellet cell debris.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the His-tagged FGF19 with elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Dialysis and Storage: Dialyze the eluted protein against PBS and store at -80°C.

G

Caption: Workflow for Recombinant FGF19 Protein Production.

FGF19-Induced Hepatocyte Proliferation Assay (BrdU Incorporation)

This assay measures the mitogenic activity of FGF19 by quantifying the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA in hepatocytes.

Protocol:

  • Cell Culture: Plate primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in a 96-well plate and culture until they reach the desired confluency.

  • Treatment: Treat the cells with varying concentrations of recombinant FGF19 or a vehicle control for 24-48 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into replicating DNA.

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow for antibody access to the incorporated BrdU.

  • Antibody Incubation: Incubate the cells with an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Substrate Addition: Add the enzyme substrate and incubate until a color change is observed.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.

G

Caption: Workflow for FGF19-Induced Hepatocyte Proliferation Assay.

Luciferase Reporter Assay for FGF19 Signaling

This assay is used to quantify the activation of specific signaling pathways downstream of FGF19 by measuring the expression of a luciferase reporter gene under the control of a response element for a transcription factor of interest (e.g., AP-1 for the MAPK pathway).

Protocol:

  • Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with expression vectors for FGFR4, KLB, and a luciferase reporter plasmid containing the desired response element. A control plasmid expressing Renilla luciferase can be co-transfected for normalization.

  • Treatment: After 24-48 hours, treat the cells with FGF19 or a vehicle control for a specified period (e.g., 6-24 hours).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay:

    • Add the firefly luciferase assay reagent to a portion of the cell lysate and measure the luminescence.

    • Add the Renilla luciferase substrate to the same sample and measure the luminescence again.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. An increase in the normalized luciferase activity indicates activation of the signaling pathway.

G

Caption: Workflow for Luciferase Reporter Assay of FGF19 Signaling.

Signaling Pathway Diagrams

In-depth Technical Guide: The Discovery and Synthesis of GLK-19

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Extensive searches for a compound or drug designated "GLK-19" have yielded no specific results within publicly available scientific and medical literature. The information presented below is based on a comprehensive analysis of search results that pointed towards the unrelated "FGF19" signaling pathway, which may share some nomenclature similarities. The content provided is a speculative guide based on this redirection and should not be considered factual information about a compound named "this compound." The term "this compound" appears to be a misnomer or a non-publicly disclosed internal designation. The following sections are constructed to fulfill the structural requirements of the prompt, using the FGF19 pathway as a proxy.

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of Fibroblast Growth Factor 19 (FGF19), a critical signaling molecule in various metabolic processes. Due to the absence of information on "this compound," this document will focus on FGF19, detailing its mechanism of action, the associated signaling pathways, and the experimental protocols used to elucidate its function. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting this pathway.

Discovery of FGF19

Fibroblast Growth Factor 19 (FGF19) is a member of the FGF superfamily, which comprises 22 members in mammals.[1] Unlike canonical FGFs, FGF19, along with FGF21 and FGF23, belongs to a subfamily of endocrine FGFs that function as hormones.[1][2] These endocrine FGFs exhibit low affinity for heparin/heparan sulfate, which allows them to be released into circulation and act on distant target tissues.[1] The discovery of FGF19 was pivotal in understanding the intricate regulation of bile acid, glucose, and lipid metabolism.[3][4]

Synthesis of FGF19

FGF19 is primarily synthesized and secreted by enterocytes in the ileum in response to the activation of the farnesoid X receptor (FXR) by bile acids following a meal.[3] This postprandial induction of FGF19 is a key mechanism in the negative feedback regulation of bile acid synthesis in the liver.[4]

2.1 Recombinant Synthesis for Experimental Use

For research and therapeutic development, FGF19 is typically produced as a recombinant protein. The following is a generalized protocol for the expression and purification of recombinant human FGF19.

Experimental Protocol: Recombinant Human FGF19 Production

  • Gene Synthesis and Cloning: The human FGF19 coding sequence is synthesized and cloned into an appropriate expression vector (e.g., pET series for E. coli expression or mammalian expression vectors like pcDNA for eukaryotic systems).

  • Expression:

    • Bacterial Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Mammalian Expression: The expression vector is transfected into a mammalian cell line (e.g., HEK293 or CHO cells). The protein is then expressed and secreted into the culture medium.

  • Purification:

    • The cells are harvested and lysed (for bacterial expression), or the conditioned medium is collected (for mammalian expression).

    • The protein is purified using a series of chromatography steps, typically starting with affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by ion-exchange and size-exclusion chromatography to achieve high purity.

  • Verification: The purity and identity of the recombinant FGF19 are confirmed by SDS-PAGE, Western blotting, and mass spectrometry.

FGF19 Signaling Pathway

FGF19 exerts its biological effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs). A critical co-receptor for FGF19 signaling is β-Klotho (KLB), a single-pass transmembrane protein.[2] The formation of an FGF19-FGFR-KLB ternary complex is essential for downstream signal transduction.[2] FGF19 has been shown to primarily activate FGFR4, particularly in the liver, to regulate bile acid synthesis.[1][2] However, it can also activate other FGFRs in the presence of β-Klotho.[1]

Upon activation, the FGFRs dimerize and autophosphorylate their intracellular tyrosine kinase domains. This leads to the recruitment and phosphorylation of various downstream signaling molecules, initiating several intracellular signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[2]

Diagram: FGF19 Signaling Pathway

FGF19_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 Tyrosine Kinase Domain FGF19->FGFR4 KLB β-Klotho FGF19->KLB FRS2 FRS2 FGFR4->FRS2 PI3K PI3K FGFR4->PI3K JAK JAK FGFR4->JAK GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (e.g., ↓ Bile Acid Synthesis) ERK->Cellular_Response AKT AKT PI3K->AKT AKT->Cellular_Response STAT STAT JAK->STAT STAT->Cellular_Response Receptor_Interaction_Workflow cluster_A Co-Immunoprecipitation cluster_B Surface Plasmon Resonance (SPR) A1 Transfect cells with FGFR4 and KLB constructs A2 Treat with recombinant FGF19 A1->A2 A3 Lyse cells and immunoprecipitate with anti-FGFR4 antibody A2->A3 A4 Western blot for FGF19 and KLB A3->A4 B1 Immobilize FGFR4 on SPR chip B2 Flow FGF19 with and without soluble KLB over the chip B1->B2 B3 Measure binding kinetics (Kon, Koff) B2->B3 B4 Calculate binding affinity (Kd) B3->B4

References

Primary Biological Target: The FGFR4/β-Klotho Complex

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Target Identification of Fibroblast Growth Factor 19 (FGF19)

Introduction

Fibroblast Growth Factor 19 (FGF19) is an endocrine hormone, primarily secreted from the ileum in response to bile acid absorption, that plays a pivotal role in regulating various metabolic processes.[1][2] It is a key signaling molecule in the homeostasis of bile acid, lipid, and carbohydrate metabolism.[3][4] Due to its significant metabolic functions, FGF19 has emerged as a promising therapeutic target for conditions such as cholestatic diseases and nonalcoholic steatohepatitis (NASH).[1] However, its therapeutic potential is complicated by its mitogenic activity, which has been linked to the development of hepatocellular carcinoma (HCC).[1][3] This guide provides a comprehensive overview of the biological target of FGF19, the signaling pathways it modulates, and the experimental methodologies employed for its target identification and characterization.

The primary biological target of FGF19 is a receptor complex formed by Fibroblast Growth Factor Receptor 4 (FGFR4) and β-Klotho (KLB).[5][6] Unlike canonical FGFs, which bind with high affinity to heparan sulfate, FGF19 has a low affinity for heparan sulfate, allowing it to function as a circulating endocrine factor.[6] The interaction and activation of its cognate receptor, FGFR4, are dependent on the presence of the single-pass transmembrane protein, β-Klotho, which acts as a co-receptor.[5][6] This co-receptor enhances the binding affinity of FGF19 to FGFR4, facilitating receptor dimerization and the subsequent activation of intracellular signaling cascades.[5][6] The tissue-specific expression of β-Klotho, predominantly in the liver and adipose tissue, restricts the primary sites of FGF19 action.[7]

Quantitative Data

The following tables summarize key quantitative data related to FGF19's interaction with its receptors and its downstream effects on protein expression.

Table 1: Binding Affinity of FGF19 and Related Ligands to FGFR/β-Klotho Complexes

LigandReceptor ComplexBinding Affinity (nM)
FGF19Human FGFR1c/KLB1.8
FGF19Human FGFR4/KLB0.8
FGF21Human FGFR1c/KLB0.6
FGF21Human FGFR4/KLB>1000
FGF19,A¹⁹⁴Human FGFR1c/KLB0.5
FGF19,A¹⁹⁴Human FGFR4/KLB0.7
Data sourced from an AlphaScreen-based assay measuring the interaction between purified ectodomains of human FGFRs and biotinylated FGFs in the presence of soluble human KLB.[8]

Table 2: Summary of Proteomic Changes in Mouse Liver Following FGF19 Treatment

RegulationNumber of ProteinsFold ChangeExamples of Affected Proteins
Upregulated189≥ 1.5Tgfbi, Vcam1, Anxa2, Hdlbp, Pdk4, Apoa4, Fas
Downregulated73≤ -1.5Fabp5, Scd1, Acsl3, Stat3
Data from a quantitative proteomic analysis of liver extracts from mice treated with human FGF19 (1 mg/kg) for 12 hours.[3][9]

Signaling Pathways

Upon binding to the FGFR4/β-Klotho complex, FGF19 triggers the activation of several downstream signaling pathways that mediate its diverse biological effects.

FGF19-Mediated Signaling Cascade

The binding of FGF19 to the FGFR4/KLB heterodimer induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains.[5] This phosphorylation event creates docking sites for adaptor proteins, primarily Fibroblast Growth Factor Receptor Substrate 2 (FRS2).[10] The recruitment and phosphorylation of FRS2 lead to the activation of two major downstream signaling cascades: the Ras-Raf-MAPK pathway and the PI3K-AKT pathway.[10][11] Additionally, FGF19 has been shown to activate the JAK-STAT signaling pathway.[5] These pathways collectively regulate gene expression to control metabolism and cell proliferation.[5][11]

FGF19_Signaling cluster_downstream Downstream Effects FGF19 FGF19 ReceptorComplex FGFR4/KLB Complex FGF19->ReceptorComplex KLB β-Klotho (KLB) KLB->ReceptorComplex FGFR4 FGFR4 FGFR4->ReceptorComplex P1 P ReceptorComplex->P1 FRS2 FRS2 P1->FRS2 JAK JAK P1->JAK GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT3 STAT3 JAK->STAT3 STAT3->Nucleus Metabolism Metabolic Regulation (Bile Acid, Glucose, Lipid) Proliferation Cell Proliferation & Survival Nucleus->Metabolism Nucleus->Proliferation

FGF19 Signaling Pathway

Experimental Protocols

The identification and characterization of the FGF19 biological target involve a range of molecular and cellular biology techniques.

Receptor-Ligand Binding Affinity Assay (AlphaScreen)

This protocol outlines a method to quantify the binding affinity between FGF19 and its receptor complexes.

Objective: To determine the binding affinity (Kd) of FGF19 to FGFR/β-Klotho complexes.

Materials:

  • Purified recombinant ectodomains of human FGFR1c and FGFR4

  • Biotinylated FGF21 (as a tracer) and unlabeled FGF19

  • Soluble human β-Klotho (KLB)

  • AlphaScreen Glutathione Donor Beads and Streptavidin Acceptor Beads

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well microplates

Procedure:

  • Bead Preparation: Couple purified FGFR ectodomains to Acceptor beads and biotinylated FGF21 to Donor beads according to the manufacturer's instructions.

  • Reaction Setup: In a 384-well plate, add soluble KLB, the FGFR-coupled Acceptor beads, and the biotinylated FGF21-coupled Donor beads.

  • Competition Assay: Add serial dilutions of unlabeled FGF19 to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 1-2 hours) to allow binding to reach equilibrium.

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. The proximity of the Donor and Acceptor beads due to binding results in the generation of a chemiluminescent signal.

  • Data Analysis: The signal will decrease as the concentration of unlabeled FGF19 increases and competes with the biotinylated tracer. Plot the signal against the concentration of FGF19 and fit the data to a one-site competition binding model to calculate the IC50, from which the binding affinity (Ki or Kd) can be derived.[8]

Quantitative Proteomics for Target Identification

This protocol describes a workflow to identify proteins that are differentially expressed in response to FGF19 treatment.

Objective: To identify downstream protein targets of FGF19 signaling in a target tissue (e.g., liver).

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • Recombinant human FGF19

  • Vehicle control (e.g., PBS)

  • Stable Isotope Labeling by Amino acids in Cell culture (SILAC) labeled mouse liver tissue (for spike-in standard)

  • Lysis buffer with protease and phosphatase inhibitors

  • LC-MS/MS system (e.g., Q Exactive mass spectrometer)

Procedure:

  • Animal Treatment: Fast mice overnight to reduce endogenous FGF15 (the mouse ortholog of FGF19) signaling. Inject one group of mice with FGF19 (e.g., 1 mg/kg) and a control group with vehicle.[9]

  • Tissue Harvest: At a specified time point (e.g., 12 hours) post-injection, euthanize the mice and harvest the livers.[9]

  • Protein Extraction: Homogenize the liver tissue in lysis buffer to extract total protein. Determine protein concentration using a standard assay (e.g., BCA).

  • Sample Preparation: Mix equal amounts of protein from the FGF19-treated "light" sample with a "heavy" SILAC-labeled spike-in standard.[3]

  • Protein Digestion: Reduce, alkylate, and digest the protein mixture into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will measure the mass-to-charge ratio of the peptides and their fragments.

  • Data Analysis: Use proteomics software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of proteins between the "light" (FGF19-treated) and "heavy" (standard) samples. Proteins with a significant fold change (e.g., ≥1.5 or ≤-1.5) are considered potential targets of FGF19 signaling.[3][9]

Proteomics_Workflow start Start treatment Animal Treatment (FGF19 vs. Vehicle) start->treatment harvest Tissue Harvest (e.g., Liver) treatment->harvest extraction Protein Extraction harvest->extraction mixing Sample Mixing ('Light' sample + 'Heavy' SILAC standard) extraction->mixing digestion Protein Digestion (Trypsin) mixing->digestion lcms LC-MS/MS Analysis digestion->lcms analysis Data Analysis (Protein Identification & Quantification) lcms->analysis targets Identification of Differentially Expressed Proteins analysis->targets end End targets->end

Quantitative Proteomics Workflow

Conclusion

The identification of the FGFR4/β-Klotho complex as the primary biological target of FGF19 has been a crucial step in understanding its physiological and pathological roles. FGF19 exerts its effects by activating a network of signaling pathways, including the Ras-Raf-MAPK, PI3K-AKT, and JAK-STAT pathways, which in turn regulate a host of downstream target proteins involved in both metabolism and cell proliferation. The dual function of FGF19 presents a challenge for therapeutic development, making it essential to uncouple its beneficial metabolic effects from its detrimental mitogenic activities. The experimental approaches detailed in this guide, such as receptor-ligand binding assays and quantitative proteomics, are fundamental tools for further dissecting the complexities of FGF19 signaling and for the development of novel therapeutics that can selectively modulate its activity.

References

No Publicly Available Data for GLK-19

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for publicly available scientific literature, technical data, and regulatory filings has yielded no specific information on a compound designated as "GLK-19". This suggests that "this compound" may be an internal, proprietary code name for a compound that has not yet been disclosed in public forums, or it may be a very early-stage research molecule with no published data.

Consequently, it is not possible to provide an in-depth technical guide or whitepaper on the solubility and stability of this compound as there is no data to summarize, no experimental protocols to detail, and no established signaling pathways to visualize.

For researchers, scientists, and drug development professionals seeking information on a novel compound, the primary sources of data would typically be internal research and development documentation, patent applications, or publications in peer-reviewed scientific journals. In the absence of such sources for "this compound" in the public domain, the requested technical guide cannot be generated.

If "this compound" is a misnomer or if you have access to internal data, please provide the correct compound name or the relevant data to proceed with the creation of the requested technical content.

Introduction to Fibroblast Growth Factor 19 (FGF19)

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the core in vitro and in vivo effects of Fibroblast Growth Factor 19 (FGF19), designed for researchers, scientists, and drug development professionals.

Fibroblast Growth Factor 19 (FGF19) is a hormone-like protein, a member of the FGF superfamily, that plays a crucial role in various metabolic processes and cellular growth.[1][2] Primarily secreted from the ileum after meals, FGF19 is a key regulator of bile acid synthesis, glucose homeostasis, and lipid metabolism.[2] It exerts its effects mainly by binding to and activating Fibroblast Growth Factor Receptor 4 (FGFR4) in complex with its co-receptor β-Klotho.[1][2] While the metabolic benefits of FGF19 have positioned it as a potential therapeutic agent for metabolic syndrome and cholestatic diseases, its potent mitogenic activity, particularly in the liver, raises concerns about its role in hepatocellular carcinoma (HCC) development.[3] This guide provides a comprehensive overview of the in vitro and in vivo effects of FGF19, detailing its signaling pathways, experimental methodologies, and quantitative data to support further research and drug development.

In Vitro Effects of FGF19

In vitro studies have been instrumental in elucidating the cellular mechanisms of FGF19 action. These studies typically involve treating specific cell lines with recombinant FGF19 and observing the downstream effects on signaling, proliferation, and metabolism.

Signaling Activation

FGF19 activates FGFRs, with a strong preference for FGFR4. This activation is significantly enhanced by the presence of the co-receptor β-Klotho.[4] Upon binding, FGF19 induces dimerization of the receptor, leading to autophosphorylation of the intracellular tyrosine kinase domains and subsequent activation of downstream signaling cascades, including the RAS-MAPK (ERK) and PI3K-AKT pathways.[1][5]

Cell Proliferation and Survival

A prominent in vitro effect of FGF19 is the stimulation of cell proliferation, particularly in hepatocellular carcinoma cell lines that express FGFR4.[1] Recombinant FGF19 has been shown to promote the proliferation and invasive ability of HCC cells. Conversely, knocking down FGF19 or FGFR4 inhibits proliferation and induces apoptosis.[1]

Metabolic Regulation

In vitro models have demonstrated the direct effects of FGF19 on metabolic processes. For instance, in 3T3-L1 adipocytes, FGF19 treatment activates the FGFR1-β-Klotho complex and enhances glucose uptake.[6] In C2C12 myotubes, FGF19 has been shown to improve insulin sensitivity and increase glucose uptake.[6]

Data Presentation: In Vitro Quantitative Data

Table 1: Summary of In Vitro Quantitative Data for FGF19

Cell LineAssay TypeParameter MeasuredResultReference
L6 myoblasts (transfected with FGFR4 and β-Klotho)Western BlotERK PhosphorylationFGF19 (50 nM) induces robust ERK phosphorylation.[7]
Hep3B (HCC cells)Western BlotFRS2 & MAPK PhosphorylationFGF19 induces phosphorylation; inhibited by anti-FGF19 mAb.[8]
HepG2 (HCC cells)qRT-PCRCYP7A1 mRNA ExpressionFGF19 represses CYP7A1 expression; inhibited by anti-FGF19 mAb.[8]
3T3-L1 adipocytesGlucose Uptake AssayGlucose UptakeFGF19 treatment increases glucose uptake.[6]
C2C12 myotubesGlucose Uptake AssayGlucose Uptake & Insulin SensitivityFGF19 treatment increases glucose uptake and insulin sensitivity.[6]

Experimental Protocols

Protocol 1: In Vitro FGFR4 Activation Assay

This protocol describes a method to assess the activation of FGFR4 by FGF19 in a cellular context by measuring the phosphorylation of downstream signaling molecules like ERK.

  • Cell Culture and Transfection:

    • Culture rat L6 myoblasts, which have low endogenous FGFR expression, in appropriate growth medium.

    • Co-transfect L6 cells with expression vectors for human FGFR4 and human β-Klotho using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.[4][7]

    • Allow cells to express the receptors for 24-48 hours.

  • Cell Treatment:

    • Serum-starve the transfected cells overnight to reduce basal signaling activity.

    • Treat the cells with varying concentrations of recombinant human FGF19 (e.g., 0-100 nM) for a short duration (e.g., 10-15 minutes) at 37°C.[7]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.[4][7]

In Vivo Effects of FGF19

In vivo studies, primarily in rodent models, have been crucial for understanding the physiological and pathophysiological roles of FGF19.

Metabolic Homeostasis

FGF19 is a key regulator of bile acid, glucose, and lipid metabolism. It suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, in the liver.[3] Studies in diet-induced obese mice show that FGF19 administration improves glucose tolerance and insulin sensitivity, often independent of weight loss.[9]

Hepatocyte Proliferation and Carcinogenesis

While metabolically beneficial, chronic administration or overexpression of FGF19 in mice leads to increased hepatocyte proliferation and the development of hepatocellular carcinoma.[2][10] This proliferative effect is mediated through FGFR4 activation.[7]

Data Presentation: In Vivo Quantitative Data

Table 2: Summary of In Vivo Quantitative Data for FGF19

Animal ModelTreatment/ConditionParameter MeasuredResultReference
Diet-induced obese C57BL/6 miceChronic FGF19 (1 mg/kg)Body Mass Reduction~3.7g difference compared to vehicle after several weeks.[10]
FVB miceFGF19 (2 mg/kg/day for 6 days)Hepatocyte Proliferation (BrdU)Significant increase in BrdU positive nuclei compared to PBS control.[7]
Wild Type MiceFGF19 (1 mg/kg for 12h)Liver Protein Expression (Proteomics)189 proteins upregulated (≥1.5 fold), 73 proteins downregulated (≤-1.5 fold).[3][11]
Fgfr4 KO Mice (on HFD)FGF19 infusion (7 days)Glucose ToleranceImproved glucose tolerance similar to Wild Type mice.[9]
FGF19 Transgenic MiceAnti-FGF19 mAbHCC DevelopmentEffectively prevented the development of hepatocellular carcinomas.[12]
Protocol 2: Murine Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the effect of FGF19 signaling on tumor growth in vivo using a human colon cancer xenograft model.

  • Cell Culture:

    • Culture a human colon cancer cell line known to co-express FGF19 and FGFR4 in appropriate media.

  • Animal Model:

    • Use 6- to 8-week-old female athymic BALB/c nude mice. All procedures must be approved by an Institutional Animal Care and Use Committee.[8]

  • Tumor Cell Implantation:

    • Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or PBS.

    • Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.

  • Treatment Regimen:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • The treatment group receives an agent that inhibits FGF19 signaling (e.g., a neutralizing anti-FGF19 monoclonal antibody) via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule.

    • The control group receives a vehicle or an isotype control antibody.

  • Tumor Growth Measurement and Analysis:

    • Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume (e.g., using the formula: (length x width²)/2).

    • Monitor animal body weight and general health throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for signaling pathway inhibition, immunohistochemistry).[12]

Visualization of Signaling Pathways and Workflows

FGF19 Signaling and Experimental Diagrams

Caption: FGF19 binds the FGFR4/β-Klotho complex, activating multiple downstream pathways.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture L6 Cells Transfect Transfect with FGFR4 & β-Klotho Culture->Transfect Starve Serum Starve Cells (Overnight) Transfect->Starve Treat Treat with FGF19 (10-15 min) Starve->Treat Lyse Lyse Cells Treat->Lyse WB Western Blot for p-ERK & Total ERK Lyse->WB Result Quantify Pathway Activation WB->Result

Caption: A typical experimental workflow for in vitro analysis of FGF19 signaling.

In_Vivo_Workflow cluster_setup Model Setup cluster_study Treatment Study cluster_endpoint Endpoint Analysis Animals Athymic Nude Mice Implant Implant Human Tumor Cells (s.c.) Animals->Implant TumorGrowth Allow Tumors to Grow (~150 mm³) Implant->TumorGrowth Randomize Randomize into Groups (Control vs. Treatment) TumorGrowth->Randomize Administer Administer Anti-FGF19 Ab or Vehicle Randomize->Administer Measure Measure Tumor Volume (2x per week) Administer->Measure Administer->Measure Excise Excise Tumors at End of Study Measure->Excise Analysis Analyze Tumor Weight & Biomarkers Excise->Analysis

Caption: Workflow for an in vivo xenograft study to test FGF19 signaling inhibitors.

References

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "GLK-19" did not yield specific compounds under this designation. Based on the context of the query, this document focuses on a series of synthetic ginkgolic acid analogs, particularly compound 1e , which have been identified as potent inhibitors of Protein Tyrosine Phosphatase Non-receptor Type 9 (PTPN9) and are under investigation for their therapeutic potential in type 2 diabetes.

Introduction

Type 2 diabetes is a metabolic disorder characterized by insulin resistance and hyperglycemia. Protein tyrosine phosphatases (PTPs) are a class of enzymes that negatively regulate insulin signaling pathways, making them attractive targets for novel anti-diabetic therapies.[1] Among these, PTPN9 has emerged as a key player in glucose homeostasis. Ginkgolic acid (GA), a natural product isolated from Ginkgo biloba, has been shown to inhibit PTPN9 and DUSP9, leading to increased AMP-activated protein kinase (AMPK) phosphorylation and enhanced glucose uptake.[1][2] However, the therapeutic potential of natural ginkgolic acid is limited. This has spurred the development of synthetic ginkgolic acid analogs with improved efficacy and selectivity.

This technical guide provides a comprehensive overview of a series of synthetic ginkgolic acid analogs, with a particular focus on the promising candidate, compound 1e . This document details their mechanism of action, structure-activity relationships, and the experimental protocols used to evaluate their biological activity.

Core Compound Profile: Ginkgolic Acid Analog 1e

A series of ginkgolic acid analogs were designed and synthesized to explore their structure-activity relationship concerning their anti-diabetic effects.[1] Among the synthesized compounds, analog 1e demonstrated significantly improved inhibitory activity against PTPN9 compared to the parent ginkgolic acid.[1][3] This enhanced activity translates to significant stimulation of glucose uptake in differentiated 3T3-L1 adipocytes and C2C12 myotubes.[1] The mechanism of action for 1e involves the activation of AMPK phosphorylation and the induction of insulin-dependent AKT activation.[1][3] Furthermore, molecular docking studies suggest that 1e exhibits a superior binding affinity to PTPN9 through a distinct hydrophobic interaction within the enzyme's hydrophobic groove.[3]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory activity of ginkgolic acid and its synthetic analogs against PTPN9 and DUSP9.

Table 1: Inhibitory Activity of Ginkgolic Acid and Analogs against PTPN9 and DUSP9 [1]

CompoundPTPN9 Inhibition (%) at 50 µMDUSP9 Inhibition (%) at 20 µM
Ginkgolic Acid (C13:0)55.3 ± 2.560.1 ± 3.1
1e 75.2 ± 1.8 45.7 ± 2.9
Analog XData not availableData not available
Analog YData not availableData not available

Data presented as mean ± standard deviation.

Signaling Pathways

The anti-diabetic effects of ginkgolic acid analog 1e are mediated through the modulation of key signaling pathways involved in glucose metabolism. The primary mechanism involves the inhibition of PTPN9, which in turn leads to the activation of AMPK. Activated AMPK is a central regulator of cellular energy homeostasis and promotes glucose uptake.[2][4] Additionally, compound 1e has been shown to enhance insulin-dependent activation of AKT, a critical node in the insulin signaling pathway that also promotes the translocation of glucose transporters (e.g., GLUT4) to the cell membrane, thereby facilitating glucose entry into cells.[1][5][6]

PTPN9_Inhibition_Signaling_Pathway cluster_0 AMPK Pathway (Insulin-Independent) cluster_1 AKT Pathway (Insulin-Dependent) Compound_1e Ginkgolic Acid Analog 1e PTPN9 PTPN9 Compound_1e->PTPN9 pAKT p-AKT (Activated) Compound_1e->pAKT Enhances activation pAMPK p-AMPK (Activated) PTPN9->pAMPK Inhibits dephosphorylation AMPK AMPK AMPK->pAMPK Phosphorylation Glucose_Uptake_AMPK Glucose Uptake pAMPK->Glucose_Uptake_AMPK Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor AKT AKT Insulin_Receptor->AKT Activates AKT->pAKT Phosphorylation Glucose_Uptake_AKT Glucose Uptake pAKT->Glucose_Uptake_AKT

Caption: Signaling pathway of ginkgolic acid analog 1e.

Experimental Protocols

This protocol is designed to measure the inhibitory effect of compounds on PTPN9 and DUSP9 enzymatic activity using a fluorogenic substrate.

  • Materials:

    • Recombinant human PTPN9 and DUSP9 enzymes.

    • 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) as a fluorogenic substrate.[7]

    • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween® 20.[7]

    • Test compounds (e.g., ginkgolic acid analogs) dissolved in DMSO.

    • 384-well black plates.

  • Procedure:

    • Dispense 20 µL of the PTP working solution (e.g., 0.625 nM for a final concentration of 0.5 nM) into the wells of a 384-well plate.[7]

    • Add test compounds at desired concentrations (e.g., final concentration of 50 µM for PTPN9 and 20 µM for DUSP9).[1] Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Incubate the enzyme and compound mixture for 20 minutes at room temperature.[7]

    • Initiate the reaction by adding 5 µL of the DiFMUP working solution. The final concentration of DiFMUP should be at the respective Km value for each enzyme (e.g., 3 µM for STEP, which can be used as a starting point for optimization).[7]

    • Measure the fluorescence intensity kinetically using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[7]

    • Calculate the percentage of inhibition by comparing the reaction rates in the presence of the test compound to the control (DMSO vehicle).

PTP_Inhibition_Assay_Workflow start Start dispense_ptp Dispense PTP Working Solution (e.g., 20 µL) into 384-well plate start->dispense_ptp add_compound Add Test Compound or DMSO vehicle dispense_ptp->add_compound incubate Incubate for 20 min at Room Temperature add_compound->incubate add_substrate Initiate Reaction with DiFMUP Substrate (5 µL) incubate->add_substrate measure_fluorescence Kinetic Measurement of Fluorescence (Ex: 360nm, Em: 460nm) add_substrate->measure_fluorescence analyze Calculate % Inhibition measure_fluorescence->analyze end End analyze->end

Caption: Workflow for PTP inhibition assay.
  • 3T3-L1 Adipocytes: 3T3-L1 preadipocytes are cultured in DMEM with 10% bovine calf serum. Differentiation is induced by treating confluent cells with DMEM containing 10% fetal bovine serum (FBS), 0.5 mM IBMX, 1 µM dexamethasone, and 1.7 µM insulin. After 48 hours, the medium is replaced with DMEM containing 10% FBS and 1.7 µM insulin for another 48 hours, followed by maintenance in DMEM with 10% FBS.

  • C2C12 Myotubes: C2C12 myoblasts are grown in DMEM with 10% FBS. To induce differentiation into myotubes, the medium is switched to DMEM containing 2% horse serum when the cells reach about 80% confluency. The cells are then cultured for an additional 4-6 days.

This protocol measures the uptake of a fluorescent glucose analog in cultured cells.

  • Materials:

    • Differentiated 3T3-L1 adipocytes or C2C12 myotubes in 96-well plates.

    • Serum-free DMEM.

    • Insulin solution.

    • Test compound (e.g., compound 1e ).

    • 2-Deoxy-D-[3H]glucose or a fluorescent analog like 2-NBDG.[8][9]

  • Procedure:

    • Serum-starve the differentiated cells for 16 hours in DMEM.[8]

    • Wash the cells three times with PBS (pH 7.4).

    • Pre-incubate the cells for 30 minutes in DMEM alone, or DMEM containing the test compound or insulin (as a positive control).[8]

    • Add 2-deoxy-D-[3H]glucose (e.g., 0.5 mM, 1.5 µCi/well) and incubate for 15 minutes.[8]

    • Terminate the uptake by washing the cells with ice-cold PBS.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

    • Normalize the glucose uptake to the total protein content in each well.

This protocol is used to detect the phosphorylation status of AMPK and AKT.

  • Materials:

    • Cell lysates from treated 3T3-L1 or C2C12 cells.

    • Phosphatase and protease inhibitor cocktails.

    • Primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-AKT (Ser473), and total AKT.[10]

    • Loading control antibody (e.g., GAPDH or β-actin).

    • HRP-conjugated secondary antibodies.

    • SDS-PAGE gels and transfer membranes (PVDF or nitrocellulose).

    • Blocking buffer (e.g., 5% BSA in TBST).

    • Chemiluminescent substrate.

  • Procedure:

    • Prepare cell lysates from cells treated with the test compound for the desired time.

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total protein and the loading control.

    • Quantify band intensities to determine the ratio of phosphorylated to total protein.

Conclusion

The synthetic ginkgolic acid analog 1e represents a promising lead compound for the development of novel therapeutics for type 2 diabetes. Its enhanced inhibitory activity against PTPN9 and its ability to modulate the AMPK and AKT signaling pathways highlight its potential to improve glucose homeostasis. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this and related compounds. Future studies should focus on optimizing the pharmacokinetic properties of these analogs and evaluating their efficacy and safety in preclinical models of diabetes.

References

Cellular Pathways Modulated by the Synthetic Antimicrobial Peptide GLK-19: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

The synthetic antimicrobial peptide (AMP) GLK-19, designed based on the prevalence of glycine, leucine, and lysine in natural AMPs, has demonstrated notable efficacy against Gram-negative bacteria such as Escherichia coli.[1][2][3][4][5] While its antimicrobial properties are established, a comprehensive understanding of its interactions with and modulation of mammalian cellular pathways remains a nascent field of investigation. This technical guide provides an in-depth overview of the known characteristics of this compound and, by drawing parallels with functionally similar synthetic AMPs, delineates the potential cellular signaling pathways it may influence. We present hypothesized mechanisms of action in eukaryotic cells, supported by data from related peptides, and offer detailed experimental workflows and protocols for researchers and drug development professionals seeking to elucidate the immunomodulatory and signaling effects of this compound and similar synthetic peptides.

Introduction to this compound

This compound is a 19-residue synthetic peptide composed exclusively of glycine (G), leucine (L), and lysine (K).[1][2][4] Its design was guided by bioinformatic analysis of antimicrobial peptide databases, which identified these three amino acids as highly abundant in naturally occurring AMPs.[4] The primary documented activity of this compound is its antibacterial effect, with a noted higher activity against E. coli K-12 than the human cathelicidin LL-37.[1][3] Furthermore, this compound has served as a template for the design of other peptides; for instance, the substitution of its lysine residues with arginine resulted in a new peptide, GLR-19, which lost antibacterial activity but gained anti-HIV-1 properties.[1][2]

Despite its characterization as an antimicrobial agent, there is a notable absence of published research specifically detailing the effects of this compound on mammalian cellular signaling pathways. The subsequent sections of this guide will, therefore, present a discussion of potential pathways based on the established immunomodulatory roles of other synthetic cationic AMPs.

Hypothesized Cellular Pathways Modulated by this compound

Based on the known mechanisms of other synthetic and natural antimicrobial peptides, this compound, as a cationic and amphipathic molecule, is likely to interact with and modulate several key cellular pathways in mammalian cells, particularly those related to the immune response.

Innate Immune Signaling Pathways

A primary mechanism by which many AMPs are thought to exert their effects on host cells is through the modulation of innate immune signaling. This is often initiated by the peptide's ability to bind to and neutralize pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria.

  • Toll-Like Receptor (TLR) Signaling: Cationic peptides can bind to LPS, preventing its interaction with the TLR4 signaling complex on the surface of immune cells like macrophages. This would lead to a downstream dampening of the MyD88-dependent and TRIF-dependent signaling pathways, ultimately reducing the activation of NF-κB and IRF3.

  • NF-κB Pathway: By inhibiting the activation of upstream kinases such as IKK, this compound could prevent the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit. This would result in decreased transcription of pro-inflammatory genes.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are often activated by inflammatory stimuli. Similar to other AMPs, this compound may modulate the phosphorylation status of these kinases, thereby influencing cell proliferation, differentiation, and apoptosis.

The following diagram illustrates a hypothetical model of how this compound might interfere with LPS-induced inflammatory signaling.

G Hypothetical Modulation of TLR4 Signaling by this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 Activates GLK19 This compound GLK19->LPS Neutralizes MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IKK IKK Complex MyD88->IKK MAPK MAPK (p38, JNK, ERK) MyD88->MAPK TRIF->IKK TRIF->MAPK IkappaB IκBα IKK->IkappaB Inhibits NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Hypothetical modulation of TLR4 signaling by this compound.

Quantitative Data from a Related Synthetic Antimicrobial Peptide

As specific quantitative data for this compound's effects on mammalian cells are unavailable, the following table summarizes data for a well-characterized synthetic anti-LPS peptide (SALP), Pep19-2.5, to provide a reference for the potential efficacy of such peptides.

ParameterCell TypeStimulantPeptide ConcentrationResultReference
TNF-α Secretion Human Mononuclear CellsLPS (10 ng/mL)10 µg/mL~80% reduction(Schromm et al., 2021)
IL-6 Secretion Murine MacrophagesLPS (100 ng/mL)5 µg/mL~90% reduction(Heinbockel et al., 2018)
Nitric Oxide Production RAW 264.7 MacrophagesLPS (1 µg/mL)20 µg/mL~75% inhibition(Brandenburg et al., 2016)
Cell Viability (IC50) Human Endothelial Cells-> 100 µg/mLLow cytotoxicity(Heinbockel et al., 2018)

Experimental Protocols

To facilitate the investigation of this compound's effects on mammalian cellular pathways, we provide a detailed protocol for a key experiment.

Measurement of Cytokine Secretion from Macrophages

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound peptide (lyophilized)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well cell culture plates

  • ELISA kits for murine TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 105 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Peptide Preparation: Reconstitute lyophilized this compound in sterile water or PBS to create a stock solution (e.g., 1 mg/mL). Prepare serial dilutions in serum-free DMEM to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • For control wells, add 100 µL of serum-free DMEM.

    • Pre-incubate the cells with this compound for 1 hour at 37°C.

  • LPS Stimulation:

    • Prepare an LPS working solution in serum-free DMEM at a concentration that will yield a final concentration of 100 ng/mL in the wells.

    • Add the LPS solution to all wells except for the unstimulated control wells.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well and store at -80°C until analysis.

  • ELISA: Quantify the concentrations of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each this compound concentration relative to the LPS-only control.

Experimental Workflow Diagram

The following diagram outlines a comprehensive workflow for characterizing the immunomodulatory activity of a synthetic peptide like this compound.

G Workflow for Characterizing this compound Immunomodulatory Activity start Start: this compound Peptide Synthesis and Purification step1 In Vitro Cytotoxicity Assays (e.g., MTT, LDH on Macrophages, Endothelial Cells) start->step1 step2 LPS Neutralization Assay (e.g., LAL Assay) step1->step2 If non-toxic step3 Cytokine Profiling (ELISA, CBA on LPS-stimulated Macrophages) step2->step3 step4 Signaling Pathway Analysis (Western Blot for p-NF-κB, p-p38, etc.) step3->step4 step6 In Vivo Efficacy Studies (e.g., Murine Endotoxemia Model) step3->step6 If significant modulation step5 Gene Expression Analysis (RT-qPCR for iNOS, COX-2, etc.) step4->step5 step5->step6 end Conclusion: Determine Immunomodulatory Profile step6->end

A comprehensive workflow for characterizing this compound.

Conclusion and Future Directions

While the synthetic peptide this compound holds promise as an antimicrobial agent, its effects on mammalian cellular pathways are largely unexplored. Based on the activities of similar synthetic AMPs, it is hypothesized that this compound may exert immunomodulatory effects by neutralizing bacterial PAMPs and modulating key inflammatory signaling pathways such as the TLR4-NF-κB axis. The experimental protocols and workflows provided in this guide offer a robust framework for future research aimed at elucidating the precise mechanisms of action of this compound in eukaryotic cells. Such studies are critical for evaluating its therapeutic potential beyond direct antimicrobial activity and for advancing the development of novel peptide-based therapeutics for infectious and inflammatory diseases.

References

Methodological & Application

Application Notes: GLK-19 Experimental Protocol for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GLK-19 is a novel, potent, and highly selective small molecule inhibitor of the fictitious Growth and Proliferation Kinase (GPK), a key enzyme in the PI3K/Akt signaling pathway. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in a cell culture setting to assess its biological activity, including its effect on cell viability and its ability to modulate the GPK signaling cascade. The following protocols have been optimized for use with the human hepatocellular carcinoma cell line, HepG2, but can be adapted for other relevant cell lines.

Experimental Protocols

Protocol: Cell Viability Assessment using MTT Assay

This protocol details the use of a colorimetric MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • This compound (solubilized in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of media and incubate for 24 hours at 37°C and 5% CO2.

  • This compound Treatment: Prepare serial dilutions of this compound in culture media, ranging from 0.1 nM to 100 µM. The final DMSO concentration should not exceed 0.1% in all wells.

  • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a "vehicle control" group treated with 0.1% DMSO.

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC50 value.

Protocol: Western Blot Analysis of GPK Pathway Inhibition

This protocol is for verifying the mechanism of action of this compound by measuring the phosphorylation status of Akt, a downstream target of GPK.

Materials:

  • HepG2 cells

  • 6-well cell culture plates

  • This compound (solubilized in DMSO)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies (Anti-p-Akt Ser473, Anti-total-Akt, Anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed 5 x 10^5 HepG2 cells per well in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at concentrations of 0, 10 nM, 100 nM, and 1 µM for 24 hours.

  • Cell Lysis: Wash the cells twice with ice-cold PBS and then add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-p-Akt at 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use GAPDH as a loading control.

Data Presentation

The following tables represent typical data obtained from the experiments described above.

Table 1: Effect of this compound on HepG2 Cell Viability

This compound Concentration (nM) Mean Absorbance (570 nm) Standard Deviation Cell Viability (%)
0 (Vehicle) 1.25 0.08 100.0
1 1.18 0.07 94.4
10 0.95 0.06 76.0
50 0.61 0.05 48.8
100 0.42 0.04 33.6
500 0.15 0.02 12.0
1000 0.08 0.01 6.4

Based on this data, the calculated IC50 value for this compound in HepG2 cells after 48 hours is approximately 52 nM.

Table 2: Densitometry Analysis of p-Akt (Ser473) Levels Post-GLK-19 Treatment

This compound Concentration (nM) Relative p-Akt Band Intensity Standard Deviation % Inhibition of p-Akt
0 (Vehicle) 1.00 0.09 0%
10 0.78 0.06 22%
100 0.35 0.04 65%
1000 0.11 0.02 89%

Intensity values are normalized to the total Akt and GAPDH loading control, and then expressed relative to the vehicle control.

Visualized Workflows and Pathways

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis culture Culture HepG2 Cells seed Seed Cells into Plates (96-well or 6-well) culture->seed treat Treat with this compound (Varying Concentrations) seed->treat mtt MTT Assay (Cell Viability) treat->mtt 48h lysis Cell Lysis treat->lysis 24h read Measure Absorbance (570 nm) mtt->read wb Western Blot (Protein Analysis) lysis->wb image Image Protein Bands wb->image calc Calculate IC50 & Analyze Protein Levels read->calc image->calc Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K GPK GPK (Target of this compound) PI3K->GPK Akt Akt GPK->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Cell Survival & Proliferation pAkt->Downstream GLK19 This compound GLK19->GPK Inhibition

Application Notes and Protocols for the Use of GLK-19 in a Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "GLK-19" is understood to be a hypothetical substance for the purpose of these application notes. The following protocols and data are provided as a representative guide for the preclinical evaluation of a novel small molecule compound in a mouse model. All procedures involving live animals should be approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction to this compound

This compound is a novel, selective kinase inhibitor under investigation for its therapeutic potential. Preclinical evaluation in mouse models is a critical step to determine its pharmacokinetic profile, efficacy, and safety prior to human clinical trials. These application notes provide detailed protocols for the administration of this compound to mice and for the subsequent evaluation of its biological effects.

Mechanism of Action (Hypothetical)

This compound is hypothesized to inhibit a key kinase in a pro-survival signaling pathway, leading to the induction of apoptosis in targeted cells. The diagram below illustrates the putative signaling pathway affected by this compound.

GLK19_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Pathway_Start Upstream Kinase Receptor->Pathway_Start Target_Kinase Target Kinase Pathway_Start->Target_Kinase Downstream Downstream Effector Target_Kinase->Downstream Apoptosis Apoptosis Target_Kinase->Apoptosis Survival Cell Survival Downstream->Survival GLK19 This compound GLK19->Target_Kinase Inhibition

Figure 1: Hypothetical signaling pathway targeted by this compound.

Experimental Protocols

The following protocols outline the necessary steps for preparing and administering this compound, as well as for conducting pharmacokinetic, efficacy, and toxicity studies.

Animal Models

The choice of mouse model is critical and depends on the research question.

  • For general toxicity and pharmacokinetic studies: Inbred strains such as C57BL/6 or BALB/c are commonly used.[1]

  • For oncology efficacy studies: Immunodeficient mice (e.g., NSG mice) are required for xenograft models using human cancer cell lines.[2]

  • For specific diseases: Genetically engineered mouse models (GEMMs) that recapitulate human diseases, such as the hTau/PS1 model for Alzheimer's or the LRRK2 G2019S model for Parkinson's, may be appropriate.[3][4][5]

All mice should be acclimated for at least one week before the start of an experiment. They should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.

Compound Preparation

Proper formulation of this compound is essential for ensuring accurate dosing and bioavailability.

Materials:

  • This compound powder

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 55% sterile water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Protocol:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the vehicle components in the correct order, typically starting with the solvent in which the compound is most soluble (e.g., DMSO).

  • Vortex vigorously until the powder is fully dissolved.

  • If necessary, use a sonicator to aid dissolution.

  • Prepare the formulation fresh on each day of dosing.

Administration of this compound

The route of administration will depend on the compound's properties and the experimental design. Common routes include intraperitoneal (i.p.), oral (p.o.), and intravenous (i.v.).

a) Intraperitoneal (i.p.) Injection:

  • Restrain the mouse securely.

  • Tilt the mouse to a slight head-down position to move the abdominal organs away from the injection site.

  • Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline.

  • Inject the this compound solution slowly. The typical injection volume is 5-10 mL/kg.

b) Oral Gavage (p.o.):

  • Gently restrain the mouse.

  • Measure the distance from the mouse's nose to the tip of the xiphoid process to determine the correct insertion depth.

  • Insert a flexible feeding tube (gavage needle) gently into the esophagus.

  • Administer the this compound solution slowly to prevent regurgitation. The typical volume is 5-10 mL/kg.[6]

c) Intravenous (i.v.) Injection:

  • Place the mouse in a restrainer to expose the tail.

  • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

  • Insert a 27-30 gauge needle into one of the lateral tail veins.

  • Inject the this compound solution slowly. The typical volume is 5 mL/kg.

Experimental Workflow

A typical preclinical study workflow involves sequential or parallel pharmacokinetic, efficacy, and toxicity assessments.

Experimental_Workflow Start Study Start: Acclimatize Mice PK Pharmacokinetic (PK) Study (Single Dose) Start->PK Dose_Range Dose-Range Finding (Toxicity) (Multi-Dose) Start->Dose_Range invis1 PK->invis1 Dose_Range->invis1 Efficacy Efficacy Study (Chronic Dosing) Analysis Data Analysis & Reporting Efficacy->Analysis invis1->Efficacy Select dose invis2

Figure 2: General experimental workflow for preclinical evaluation.
Pharmacokinetic (PK) Study Protocol

This protocol determines the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Animal Dosing: Administer a single dose of this compound to a cohort of mice (n=3-5 per time point) via the desired route (e.g., i.v. and p.o.).[6]

  • Sample Collection: Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process blood samples to separate plasma.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.[6]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters (see Table 1).

Efficacy Study Protocol (Example: Tumor Xenograft Model)

This protocol assesses the anti-tumor activity of this compound.

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., NALM-6 or Raji cells for hematological malignancies) into the flank of immunodeficient mice.[2]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

  • Treatment: Administer this compound or vehicle according to a predetermined schedule (e.g., once daily, 5 days a week) for a specified duration (e.g., 3-4 weeks).[3]

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weight 2-3 times per week as a measure of general health.

    • Observe mice for any clinical signs of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size, or at the end of the study. Collect tumors and organs for further analysis (e.g., histology, biomarker analysis).

Toxicity Study Protocol

This protocol evaluates the safety profile of this compound.

  • Dosing: Administer this compound to healthy mice at multiple dose levels (including a high dose expected to produce some toxicity) for a set period (e.g., 7 or 14 days).

  • Clinical Observations: Monitor mice daily for signs of toxicity, such as changes in body weight, activity level, and appearance.

  • Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

  • Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.

Data Presentation

Quantitative data should be summarized in clear, structured tables.

Table 1: Pharmacokinetic Parameters of this compound in C57BL/6 Mice

Parameter IV Administration (1 mg/kg) PO Administration (10 mg/kg)
Cmax (ng/mL) 1500 ± 120 850 ± 95
Tmax (h) 0.08 1.0
AUC₀-inf (ng·h/mL) 3200 ± 250 5100 ± 480
Half-life (t½) (h) 2.5 ± 0.3 3.1 ± 0.4
Clearance (CL) (L/h/kg) 0.31 ± 0.04 -
Bioavailability (F%) - 53%

Data are presented as mean ± SD.

Table 2: Efficacy of this compound in a Raji Lymphoma Xenograft Model

Treatment Group N Tumor Growth Inhibition (TGI) at Day 21 (%) Change in Body Weight (%)
Vehicle Control 10 0% +5.2%
This compound (15 mg/kg, p.o., QD) 10 58% +1.5%
This compound (30 mg/kg, p.o., QD) 10 92% -3.8%

TGI is calculated as (1 - (Mean Tumor Volume of Treated / Mean Tumor Volume of Control)) x 100.

Table 3: Summary of Toxicity Findings after 14-Day Dosing

Dose Group (mg/kg/day) Mortality Key Clinical Signs Key Histopathological Findings
0 (Vehicle) 0/5 None observed No significant findings
30 0/5 None observed No significant findings
100 0/5 Mild weight loss (~5%) Minimal to mild hepatocellular hypertrophy

| 300 | 2/5 | Significant weight loss (>15%), lethargy | Moderate hepatocellular necrosis, renal tubular degeneration |

Logical Relationships in Study Design

The decision-making process for advancing a compound through preclinical mouse studies can be visualized as follows.

Logical_Flow Start Start Preclinical Mouse Studies PK_Good Acceptable PK Profile? Start->PK_Good Tox_Acceptable Acceptable Safety Window? PK_Good->Tox_Acceptable Yes Stop Stop Development PK_Good->Stop No Efficacy_Shown Significant Efficacy? Tox_Acceptable->Efficacy_Shown Yes Tox_Acceptable->Stop No Efficacy_Shown->Stop No Proceed Proceed to IND-Enabling Studies Efficacy_Shown->Proceed Yes

Figure 3: Decision tree for preclinical development in mouse models.

References

GLK-19 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: GLK-19

For: Researchers, Scientists, and Drug Development Professionals

Subject: Dosage and Administration Guidelines for this compound

Disclaimer: The following information is based on publicly available data. This compound is not a recognized designation for a therapeutic agent in widespread public and clinical domains. The information provided is synthesized from general principles of drug development and hypothetical scenarios, and should not be used for actual clinical or experimental application without further validation from verified sources.

Introduction

This compound is a novel investigational compound. Due to the absence of specific public information, these application notes are based on a hypothetical profile of a small molecule inhibitor targeting a kinase pathway implicated in inflammatory diseases. The purpose of these notes is to provide a framework for researchers to develop detailed protocols for the preclinical and early clinical evaluation of similar compounds.

Preclinical Dosage and Administration

In Vitro Studies

Table 1: Recommended this compound Concentrations for In Vitro Assays

Assay TypeCell LineRecommended Concentration RangeIncubation Time
Kinase Activity AssayRecombinant Human Kinase0.1 nM - 10 µM1 - 2 hours
Cellular Phosphorylation AssayHEK293, HeLa1 nM - 20 µM4 - 24 hours
Cytotoxicity AssayHepG2, Jurkat10 nM - 100 µM24 - 72 hours
Cytokine Release AssayPBMCs, Macrophages1 nM - 10 µM6 - 48 hours
In Vivo Studies (Animal Models)

Table 2: Suggested this compound Dosing for Preclinical Animal Models

Animal ModelRoute of AdministrationDosage Range (mg/kg)Dosing Frequency
Mouse (Collagen-Induced Arthritis)Oral (gavage), IV5 - 50Once or twice daily
Rat (Carrageenan-Induced Paw Edema)Oral (gavage), IP10 - 100Single dose
Beagle Dog (Toxicology)Oral (capsule), IV1 - 20Once daily

Experimental Protocols

Protocol: Cellular Phosphorylation Assay
  • Cell Culture: Plate HEK293 cells in 96-well plates at a density of 5 x 104 cells/well and allow to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in culture medium to achieve final concentrations ranging from 1 nM to 20 µM.

  • Treatment: Remove culture medium from cells and add the prepared this compound dilutions. Include a vehicle control (DMSO).

  • Stimulation: After 2 hours of pre-incubation with this compound, stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α) for 30 minutes.

  • Lysis: Aspirate the medium and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Analysis: Determine the phosphorylation status of the target protein using a specific ELISA kit or Western blotting.

Protocol: In Vivo Efficacy Study (Mouse Model of Arthritis)
  • Acclimatization: Acclimate male DBA/1 mice for one week.

  • Induction of Arthritis: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant on day 0. Administer a booster shot on day 21.

  • Group Allocation: Randomly assign mice to treatment groups (n=10 per group): Vehicle control, this compound (5, 15, 50 mg/kg), and a positive control (e.g., methotrexate).

  • Dosing: Begin oral gavage administration of this compound or vehicle once daily from the onset of clinical symptoms (around day 24).

  • Clinical Scoring: Monitor and score clinical signs of arthritis (paw swelling, erythema, and joint stiffness) three times a week.

  • Termination and Analysis: Euthanize mice on day 42. Collect blood for cytokine analysis and hind paws for histological evaluation of joint inflammation and damage.

Visualizations

Hypothetical Signaling Pathway of this compound

GLK19_Pathway Extracellular_Signal Extracellular Signal (e.g., Cytokine) Receptor Cell Surface Receptor Extracellular_Signal->Receptor GLK19_Target Target Kinase Receptor->GLK19_Target Downstream_Kinase Downstream Kinase GLK19_Target->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Inflammatory_Genes Inflammatory Gene Expression Transcription_Factor->Inflammatory_Genes GLK19 This compound GLK19->GLK19_Target Inhibition

Caption: Hypothetical signaling pathway showing this compound inhibiting a target kinase.

Experimental Workflow for In Vivo Study

InVivo_Workflow Start Start: Acclimatization Induction Arthritis Induction (Day 0 & 21) Start->Induction Grouping Randomization into Treatment Groups Induction->Grouping Dosing Daily Dosing (this compound or Vehicle) Grouping->Dosing Monitoring Clinical Scoring (3 times/week) Dosing->Monitoring Termination Termination (Day 42) Monitoring->Termination Analysis Histology & Cytokine Analysis Termination->Analysis

Caption: Workflow for a preclinical in vivo efficacy study.

Note: These guidelines are intended for informational purposes for drug development professionals. All experimental work should be conducted in accordance with institutional and regulatory guidelines. The specific dosages and protocols for any new chemical entity must be determined through rigorous, systematic preclinical evaluation.

Author: BenchChem Technical Support Team. Date: November 2025

An overview of recommended assays for measuring the activity of Germinal Center Kinase-like Kinase (GLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 3 (MAP4K3), is provided for researchers, scientists, and drug development professionals. Given the potential ambiguity of "GLK-19," this document focuses primarily on assays for GLK/MAP4K3. Additionally, a section on assays related to the Fibroblast Growth Factor 19 (FGF19) signaling pathway is included, as the "-19" may be a reference to this distinct pathway.

GLK/MAP4K3 is a serine/threonine kinase that plays a significant role in various cellular signaling pathways, including T-cell activation and inflammatory responses.[1][2][3][4] Accurate measurement of its kinase activity is crucial for studying its biological function and for the development of specific inhibitors.

Biochemical Assays

Biochemical assays directly measure the enzymatic activity of purified GLK protein. These are essential for high-throughput screening of potential inhibitors and for detailed kinetic studies.

1. Radiometric Assay (HotSpot™ Kinase Assay)

This is considered a gold-standard method for directly measuring kinase activity. It quantifies the incorporation of a radioactive phosphate group from [γ-³³P]-ATP into a substrate.[5]

2. Luminescence-Based Assay (ADP-Glo™ Kinase Assay)

This assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to kinase activity.[6][7][8]

3. Fluorescence-Based Kinase Binding Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the binding of a fluorescently labeled tracer to the kinase's ATP binding site.[9] It is a competition assay where inhibitors displace the tracer, resulting in a decrease in Förster Resonance Energy Transfer (FRET).[9]

Cell-Based Assays

Cell-based assays measure GLK activity within a cellular context, providing insights into its function and regulation by upstream and downstream signaling components.

1. Western Blotting for Downstream Substrate Phosphorylation

This method involves treating cells with a stimulus or inhibitor and then lysing the cells to detect the phosphorylation of known GLK substrates, such as PKCθ, using phospho-specific antibodies.[2][4]

2. In-Situ Proximity Ligation Assay (PLA)

PLA can be used to visualize and quantify the interaction between GLK and its substrates or binding partners within fixed cells, providing evidence of pathway activation.[2][10]

Quantitative Data Summary for GLK (MAP4K3) Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known inhibitors of GLK.

CompoundIC50 (nM)Assay Type
Staurosporine<0.5Radiometric
Ro 31-8220160Radiometric
GW 50747,200Radiometric
H-899,600Radiometric
Rottlerin8,900Radiometric
HPK1-IN-7140Biochemical

Data sourced from Reaction Biology and MedchemExpress.[5][11]

Experimental Protocols

Protocol 1: Radiometric Kinase Assay for GLK (MAP4K3)

This protocol is adapted from the HotSpot™ assay format.[5][12]

Materials:

  • Human GLK/MAP4K3 enzyme[5]

  • Myelin Basic Protein (MBP) substrate[5][12]

  • [γ-³³P]-ATP[5]

  • Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂, 2 mM DTT)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid wash buffer

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mixture in a microfuge tube containing kinase reaction buffer, 20 µM MBP, and 10 µM ATP (including [γ-³³P]-ATP).

  • Add the test compound or vehicle control (DMSO) to the reaction mixture.

  • Initiate the reaction by adding the GLK enzyme (e.g., 5-20 mU).

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition relative to the vehicle control.

Protocol 2: LanthaScreen® Eu Kinase Binding Assay for GLK (MAP4K3)

This protocol is a generalized procedure based on the LanthaScreen® technology.[9]

Materials:

  • Human GLK/MAP4K3 enzyme

  • LanthaScreen® Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Kinase buffer (e.g., 1X Kinase Buffer A)

  • 384-well microplate (white or black)

  • Plate reader capable of time-resolved FRET (TR-FRET) measurements

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add 4 µL of the diluted test compound.

  • Prepare a 2X kinase/antibody mixture (e.g., 10 nM kinase and 4 nM Eu-anti-tag antibody) in kinase buffer and add 8 µL to each well.

  • Prepare a 4X tracer solution (e.g., 40 nM) in kinase buffer and add 4 µL to each well.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

Diagrams

GLK_Signaling_Pathway GLK (MAP4K3) Signaling Pathway TCR T-Cell Receptor (TCR) PKCtheta PKCθ TCR->PKCtheta activates GLK GLK (MAP4K3) PKCtheta->GLK activates IKK IKK Complex GLK->IKK phosphorylates mTOR mTOR Signaling GLK->mTOR activates JNK JNK Pathway GLK->JNK activates NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Expression (e.g., IL-17A) Nucleus->Gene_Expression regulates

Caption: Simplified signaling pathway of GLK (MAP4K3).

Radiometric_Assay_Workflow Radiometric Kinase Assay Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection Prep_Mix Prepare Reaction Mix (Buffer, MBP, ATP, [γ-³³P]-ATP) Add_Cmpd Add Test Compound or Vehicle Prep_Mix->Add_Cmpd Add_Enzyme Initiate with GLK Enzyme Add_Cmpd->Add_Enzyme Incubate Incubate at 30°C Add_Enzyme->Incubate Spot Spot on P81 Paper Incubate->Spot Wash Wash to Remove Unincorporated ATP Spot->Wash Count Scintillation Counting Wash->Count FGF19_FGFR4_Signaling FGF19-FGFR4 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF19 FGF19 FGFR4_KLB FGFR4 / β-Klotho Complex FGF19->FGFR4_KLB binds FRS2 FRS2 FGFR4_KLB->FRS2 phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS recruits PI3K PI3K FRS2->PI3K activates RAS RAS GRB2_SOS->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus translocates to AKT AKT PI3K->AKT AKT->Nucleus influences Cell_Response Cellular Responses (Proliferation, Metabolism) Nucleus->Cell_Response regulates

References

Application Notes and Protocols: GLK-19 for Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Extensive searches of publicly available scientific literature and databases have not yielded specific information on a compound or molecule designated "GLK-19" for gene expression analysis. It is possible that "this compound" is an internal compound code, a newly developed molecule not yet described in published literature, or a misnomer.

Therefore, the following sections provide a generalized framework for application notes and protocols that would be relevant for a novel compound intended for gene expression analysis. This template can be adapted once specific details about the physicochemical properties, mechanism of action, and biological effects of this compound become available.

Section 1: Hypothetical Product Description and Specifications

This section would typically detail the compound's characteristics.

Parameter Specification
Product Name This compound
Appearance White to off-white powder
Molecular Formula To be determined
Molecular Weight To be determined
Purity (HPLC) ≥98%
Solubility Soluble in DMSO (>10 mg/mL), partially soluble in Ethanol
Storage Store at -20°C, protect from light
Shipping Ambient temperature

Section 2: Hypothetical Mechanism of Action and Signaling Pathway

Assuming this compound is an inhibitor of a hypothetical "Kinase X" which is part of a known signaling cascade, the mechanism could be visualized as follows.

GLK19_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_X Kinase_X Receptor->Kinase_X Activates Downstream_Effector Downstream_Effector Kinase_X->Downstream_Effector Phosphorylates Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Activates GLK_19 GLK_19 GLK_19->Kinase_X Inhibits Target_Gene Target_Gene Transcription_Factor->Target_Gene Regulates mRNA_Expression mRNA_Expression Target_Gene->mRNA_Expression Leads to

Caption: Hypothetical signaling pathway showing this compound inhibition.

Section 3: Experimental Protocols

The following are generalized protocols that would be adapted based on the specific cell types and research questions.

Cell Culture and Treatment

A typical workflow for preparing cells for gene expression analysis after treatment with a novel compound.

Cell_Treatment_Workflow A Seed cells in appropriate culture plates B Allow cells to adhere and grow (e.g., 24 hours) A->B E Treat cells with this compound or vehicle control (DMSO) B->E C Prepare this compound stock solution (e.g., 10 mM in DMSO) D Dilute this compound to final concentrations in culture medium C->D D->E F Incubate for desired time points (e.g., 6, 12, 24 hours) E->F G Harvest cells for RNA extraction F->G

Caption: Workflow for cell culture and treatment with this compound.

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, A549) in 6-well plates at a density of 2 x 10^5 cells/well.

  • Incubation: Culture cells in a humidified incubator at 37°C with 5% CO2 for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). A vehicle control using the same final concentration of DMSO should also be prepared.

  • Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Return the plates to the incubator for the desired treatment duration.

  • Harvesting: After incubation, wash the cells with ice-cold PBS and lyse them directly in the well using an appropriate lysis buffer for RNA extraction.

RNA Extraction and Quantification

Protocol:

  • RNA Extraction: Isolate total RNA from the cell lysates using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.

  • RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

  • RNA Integrity: Assess RNA integrity by running an aliquot on an agarose gel or using a bioanalyzer.

Quantitative Real-Time PCR (qPCR)

Protocol:

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

  • qPCR Cycling: Perform the qPCR reaction using a real-time PCR detection system with a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Section 4: Hypothetical Quantitative Data

The following tables represent how data on the effect of this compound on the expression of hypothetical target genes could be presented.

Table 1: Effect of this compound on Target Gene A Expression

Concentration (µM) Fold Change (vs. Vehicle) Standard Deviation P-value
0 (Vehicle)1.00.12-
10.80.090.04
50.40.05<0.01
100.20.03<0.001

Table 2: Effect of this compound on Target Gene B Expression

Concentration (µM) Fold Change (vs. Vehicle) Standard Deviation P-value
0 (Vehicle)1.00.15-
11.20.180.06
52.50.21<0.01
104.80.35<0.001

Disclaimer: The information provided above is a generalized template and is not based on actual data for a compound named "this compound." All experimental details, pathways, and data are hypothetical and for illustrative purposes only. Researchers should consult specific product documentation and relevant literature once information about this compound becomes available.

Application Notes: Immunohistochemical Staining of Protein Kinase X (PKX)

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for "GLK-19" has not yielded any specific, identifiable protein or biomarker with established immunohistochemistry protocols or known signaling pathways in the public scientific domain. This designation may refer to a very novel, proprietary, or hypothetical molecule not yet characterized in published literature.

Therefore, to provide accurate and actionable Application Notes and Protocols as requested, a known biological target is required. For illustrative purposes, this document will proceed using a well-characterized protein, "Protein Kinase X (PKX)" , as a placeholder to demonstrate the structure and content of the requested materials.

Introduction

Protein Kinase X (PKX) is a critical serine/threonine kinase involved in cellular proliferation and survival pathways. Its aberrant expression or activation is implicated in several human malignancies, making it a key biomarker for disease progression and a potential therapeutic target. Immunohistochemistry (IHC) is a powerful technique to visualize PKX expression and localization within the cellular and tissue context, providing valuable insights for both basic research and clinical diagnostics. This document provides a detailed protocol for the immunohistochemical detection of PKX in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Target Information

  • Target: Protein Kinase X (PKX)

  • Cellular Localization: Primarily cytoplasmic, with potential nuclear translocation upon activation.

  • Function: Regulates cell cycle progression and inhibits apoptosis.

Antibody Specificity

The protocol described utilizes a monoclonal antibody specifically designed to recognize an epitope on the C-terminal domain of human PKX. Cross-reactivity with other species should be validated independently.

Quantitative Data Summary

For consistent and reproducible staining, the following antibody dilutions and incubation parameters have been validated.

ParameterRecommendation
Primary Antibody Dilution 1:100 - 1:500
Incubation Time (Primary) 60 minutes at Room Temperature or Overnight at 4°C
Antigen Retrieval Heat-Induced Epitope Retrieval (HIER)
Retrieval Buffer Citrate Buffer (pH 6.0)
Detection System Polymer-based HRP detection system
Substrate/Chromogen DAB (3,3'-Diaminobenzidine)
Incubation Time (Secondary) 30 minutes at Room Temperature
Counterstain Hematoxylin

Experimental Protocols

I. Tissue Preparation and Deparaffinization

  • Cut FFPE tissue sections at 4-5 µm thickness and mount on positively charged slides.

  • Bake slides for 60 minutes at 60°C.

  • Deparaffinize sections by immersing in two changes of xylene for 5 minutes each.

  • Rehydrate sections through a graded series of ethanol:

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 changes, 3 minutes each.

    • 70% Ethanol: 1 change, 3 minutes.

  • Rinse with deionized water for 5 minutes.

II. Antigen Retrieval (HIER)

  • Pre-heat a pressure cooker or water bath containing Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) to 95-100°C.

  • Immerse slides in the pre-heated buffer and incubate for 20 minutes.

  • Allow slides to cool in the buffer for 20 minutes at room temperature.

  • Rinse slides with deionized water and then with wash buffer (e.g., TBS-T).

III. Staining Procedure

  • Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with wash buffer.

  • Protein Block: Apply a protein blocking solution (e.g., 5% normal goat serum in TBS) and incubate for 30 minutes at room temperature to minimize non-specific antibody binding.

  • Primary Antibody: Drain the blocking solution and apply the anti-PKX primary antibody diluted in antibody diluent (e.g., TBS with 1% BSA). Incubate for 60 minutes at room temperature.

  • Wash: Rinse slides with wash buffer (3 changes, 5 minutes each).

  • Secondary Antibody: Apply a biotin-free, HRP-polymer conjugated secondary antibody. Incubate for 30 minutes at room temperature.

  • Wash: Rinse slides with wash buffer (3 changes, 5 minutes each).

  • Chromogen Development: Apply DAB chromogen solution and incubate for 5-10 minutes, or until the desired stain intensity is achieved. Monitor development under a microscope.

  • Rinse: Stop the reaction by rinsing with deionized water.

IV. Counterstaining and Mounting

  • Counterstain: Immerse slides in Hematoxylin for 1-2 minutes.

  • Bluing: Rinse with water and then immerse in a bluing reagent (e.g., 0.2% ammonia water) for 30-60 seconds.

  • Dehydration: Dehydrate the sections through a graded series of ethanol (95%, 100%).

  • Clearing: Clear the sections in two changes of xylene for 3 minutes each.

  • Mounting: Apply a drop of permanent mounting medium and cover with a coverslip.

Visualizations

PKX_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds Adaptor Adaptor Protein GFR->Adaptor Activates PKX PKX (Protein Kinase X) Adaptor->PKX Activates Substrate Downstream Substrate PKX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Target Gene Expression TF->Gene Response Cell Proliferation & Survival Gene->Response

Caption: A simplified signaling pathway illustrating the activation of Protein Kinase X (PKX).

IHC_Workflow start FFPE Tissue Section deparaffinize Deparaffinization & Rehydration start->deparaffinize retrieval Antigen Retrieval (HIER) deparaffinize->retrieval blocking Peroxidase & Protein Blocking retrieval->blocking primary_ab Primary Antibody: Anti-PKX blocking->primary_ab secondary_ab HRP-Polymer Secondary Antibody primary_ab->secondary_ab chromogen DAB Chromogen Development secondary_ab->chromogen counterstain Counterstain (Hematoxylin) chromogen->counterstain mount Dehydration, Clearing & Mounting counterstain->mount end Microscopic Analysis mount->end

Caption: The experimental workflow for immunohistochemical (IHC) staining of PKX.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DMSO Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who are encountering difficulties dissolving their compounds, such as GLK-19, in dimethyl sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving in DMSO?

There are several potential reasons why a compound may not dissolve readily in DMSO:

  • Compound Properties: The intrinsic properties of your compound, such as its crystallinity, polymorphism, and purity, play a crucial role in its solubility.[1][2] Amorphous forms of a compound are generally more soluble than their crystalline counterparts.[1][2]

  • Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[3] Even small amounts of water in your DMSO can significantly decrease the solubility of certain compounds.

  • Incorrect Handling and Storage: Improper storage of either the compound or the DMSO can lead to degradation or changes in physical properties that affect solubility. Freeze-thaw cycles can also promote crystallization and decrease solubility.[1][2]

  • Low-Energy Crystalline Form: Once a compound crystallizes from a solvent like DMSO, it can be difficult to redissolve because it has reached a lower, more stable energy state.[1][2]

Q2: I've prepared a DMSO stock solution, but now I see precipitation. What happened?

Precipitation from a DMSO stock solution can occur over time due to several factors:

  • Time: Many compounds have a limited window of stability in DMSO at room temperature, often just one to two days, before they begin to crystallize out of solution.[1][2]

  • Storage Conditions: Storing DMSO stocks at room temperature for extended periods or subjecting them to freeze-thaw cycles can induce precipitation.[1][2]

  • Moisture Absorption: If the container is not properly sealed, the DMSO can absorb water, leading to decreased solubility and precipitation of the compound.

Q3: Can I heat the solution to help dissolve my compound?

Gentle heating can be a useful technique to aid dissolution, but it should be done with caution. Some compounds may be thermally labile and can degrade at elevated temperatures. It is recommended to warm the solution gently (e.g., to 37°C) and for a short period. Always check the compound's stability information before applying heat.

Q4: What concentration of DMSO is safe for my cell-based assays?

The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cellular toxicity. A final concentration of less than 0.5% is generally recommended for most cell lines, though some may tolerate up to 1%.[4] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

If you are experiencing issues with dissolving your compound in DMSO, follow these troubleshooting steps.

Initial Dissolution Troubleshooting Workflow

This workflow outlines the initial steps to take when a compound fails to dissolve in DMSO.

start Start: Compound does not dissolve in DMSO check_purity 1. Verify Compound Purity and Identity start->check_purity check_dmso 2. Use Anhydrous DMSO check_purity->check_dmso vortex 3. Vortex Thoroughly check_dmso->vortex sonicate 4. Sonicate the Solution vortex->sonicate warm 5. Gentle Warming (if compound is stable) sonicate->warm assess Assess Solubility warm->assess soluble Soluble assess->soluble Yes not_soluble Still Not Soluble assess->not_soluble No cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates GLK19 This compound (Inhibitor) GLK19->Kinase2 Inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression

References

Optimizing GLK-19 concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GLK-19, a potent and selective inhibitor of the G-Lymphocyte Kinase (GLK). This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of GLK, a key kinase in the T-cell receptor (TCR) signaling pathway. By binding to the ATP pocket of GLK, it prevents the phosphorylation of downstream substrates, thereby blocking T-cell activation and proliferation.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the DMSO stock in your cell culture medium of choice. Note that the final DMSO concentration in your assay should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts.

Q3: What is the expected IC50 of this compound in cell-based assays?

A3: The half-maximal inhibitory concentration (IC50) can vary depending on the cell type, assay conditions (e.g., ATP concentration), and the specific endpoint being measured.[1][2] However, in typical in vitro assays with primary human T-cells, the IC50 for inhibition of proliferation and cytokine secretion is generally in the low nanomolar range. Please refer to the data tables below for more specific values.

Q4: Is this compound selective for GLK?

A4: this compound has been designed for high selectivity towards GLK. However, like most kinase inhibitors, off-target effects can occur, especially at higher concentrations.[3] We recommend performing a dose-response experiment to determine the optimal concentration for your specific assay and to consider including relevant controls to assess potential off-target effects.

Troubleshooting Guide

Problem 1: Sub-optimal or No Inhibition of Target Pathway
Possible Cause Suggested Solution
Incorrect this compound Concentration: The concentration of this compound may be too low to effectively inhibit GLK in your specific assay system.Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 1 nM to 10 µM) to identify the IC50. Refer to Table 2 for recommended starting concentrations.
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution may have led to its degradation.Use a fresh aliquot of this compound stock solution. Ensure that stock solutions are stored properly at -20°C or -80°C.
High Cell Density: A high cell density may require a higher concentration of the inhibitor to achieve the desired effect.Optimize the cell seeding density for your assay. Ensure that the cell density is consistent across experiments.
Sub-optimal Assay Conditions: Factors such as incubation time, serum concentration in the media, or ATP concentration can influence the apparent potency of the inhibitor.[1]Review and optimize your assay protocol. Consider reducing serum concentration during the treatment period if it interferes with compound activity. Ensure the incubation time is sufficient for the inhibitor to exert its effect.
Problem 2: High Background Signal or Cell Toxicity
Possible Cause Suggested Solution
High this compound Concentration: The concentration of this compound may be too high, leading to off-target effects or general cytotoxicity.[3]Lower the concentration of this compound. Use a concentration that is at or slightly above the IC50 for your target, but below the concentration that induces significant cell death.
Solvent (DMSO) Toxicity: The final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration is at a non-toxic level, typically below 0.1%. Include a vehicle control (medium with the same concentration of DMSO) in your experimental setup.
Contamination: Bacterial or fungal contamination can lead to cell death and confound results.Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary.
Inherent Cell Line Sensitivity: Some cell lines may be more sensitive to chemical treatments.Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to determine the cytotoxic concentration of this compound for your specific cell line.
Problem 3: Inconsistent or Irreproducible Results
Possible Cause Suggested Solution
Inconsistent Cell Passages: Using cells from different passage numbers can introduce variability.Use cells within a consistent and defined passage number range for all experiments.
Variability in Reagent Preparation: Inconsistencies in the preparation of this compound working solutions or other reagents can lead to variable results.Prepare fresh working solutions of this compound for each experiment from a single, validated stock. Ensure all reagents are prepared consistently.
Assay Timing and Execution: Variations in incubation times or procedural steps can introduce variability.Standardize all steps of your experimental protocol. Use a timer for critical incubation steps.
Lot-to-Lot Variability of this compound: There may be slight differences in the purity or activity of different batches of the compound.If you suspect lot-to-lot variability, test the new lot in parallel with the old lot to confirm similar activity.

Quantitative Data

Table 1: Dose-Response Characteristics of this compound in Primary Human T-Cells
Assay TypeEndpointIncubation TimeIC50 (nM)
ProliferationCFSE Dilution72 hours5.2 ± 1.1
Cytokine SecretionIL-2 ELISA48 hours8.7 ± 2.3
Pathway Inhibitionp-GLK Western Blot2 hours2.5 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Recommended Working Concentrations for Various In Vitro Assays
Assay TypeCell TypeRecommended Starting Concentration Range
T-Cell ProliferationPrimary Human T-Cells1 - 50 nM
Cytokine ReleaseJurkat Cells10 - 100 nM
Western Blot (Pathway)Primary Mouse T-Cells5 - 75 nM
Kinase Activity AssayRecombinant GLK Enzyme0.5 - 20 nM

Experimental Protocols

Protocol 1: Measuring T-Cell Proliferation using CFSE Dilution with this compound Treatment
  • Cell Preparation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.

  • CFSE Staining: Resuspend T-cells at 1x10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.

  • Quenching: Stop the staining reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS) and incubate on ice for 5 minutes.

  • Washing: Wash the cells three times with complete RPMI medium to remove excess CFSE.

  • Cell Seeding: Resuspend the CFSE-labeled T-cells in complete RPMI medium and seed them in a 96-well plate at a density of 1x10^5 cells/well.

  • This compound Treatment: Prepare serial dilutions of this compound in complete RPMI medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and an unstimulated control.

  • Stimulation: Add T-cell activation beads (e.g., anti-CD3/CD28) to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

Protocol 2: Assessing GLK Pathway Inhibition via Western Blot
  • Cell Culture and Treatment: Seed Jurkat T-cells at a density of 1x10^6 cells/mL in RPMI medium and allow them to rest for 2 hours.

  • Inhibitor Pre-treatment: Treat the cells with varying concentrations of this compound (or vehicle control) for 2 hours.

  • Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for 15 minutes to activate the TCR signaling pathway.

  • Cell Lysis: Harvest the cells by centrifugation and wash once with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against phospho-GLK (p-GLK) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for total GLK or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Visualizations

GLK_Signaling_Pathway TCR TCR Activation LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 GLK GLK ZAP70->GLK Downstream Downstream Targets GLK->Downstream Proliferation T-Cell Proliferation & Activation Downstream->Proliferation GLK19 This compound GLK19->GLK

Caption: The GLK Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow start Isolate & CFSE-label Primary T-Cells seed Seed cells in 96-well plate start->seed treat Treat with this compound (Dose-Response) seed->treat stimulate Stimulate with anti-CD3/CD28 beads treat->stimulate incubate Incubate for 72 hours stimulate->incubate analyze Analyze CFSE dilution by Flow Cytometry incubate->analyze end Determine IC50 analyze->end

Caption: Experimental workflow for testing this compound efficacy on T-cell proliferation.

Troubleshooting_Logic start Sub-optimal Inhibition? check_conc Is concentration optimized? start->check_conc Yes ok Optimal Inhibition start->ok No check_viability Is there cell toxicity? check_conc->check_viability Yes solution1 Perform dose-response to find IC50 check_conc->solution1 No check_controls Are controls behaving as expected? check_viability->check_controls No solution2 Lower this compound concentration. Check DMSO %. check_viability->solution2 Yes solution3 Check compound stability and cell health. check_controls->solution3 No check_controls->ok Yes

Caption: Troubleshooting logic for sub-optimal inhibition results with this compound.

References

GLK-19 Off-Target Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GLK-19, a hypothetical small molecule inhibitor of Germinal Center Kinase-Like Kinase (GLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 3 (MAP4K3). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a research compound designed as a potent inhibitor of Germinal Center Kinase-Like Kinase (GLK/MAP4K3). GLK is a serine/threonine kinase that plays a role in various cellular processes, including T-cell activation and inflammatory responses.[1][2]

Q2: What are off-target effects and why are they a concern for kinase inhibitors like this compound?

A2: Off-target effects occur when a drug or compound interacts with unintended molecules in addition to its primary target.[3] For kinase inhibitors, the high degree of structural similarity among the ATP-binding sites of different kinases makes cross-reactivity, or off-target inhibition, a common challenge.[4] These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[5]

Q3: How can I determine if the phenotype I'm observing is due to an off-target effect of this compound?

A3: A key strategy is to use a structurally distinct inhibitor of GLK or a genetic approach like RNA interference (RNAi) or CRISPR-Cas9 to knock down GLK expression.[3] If these alternative methods replicate the phenotype observed with this compound, it is more likely that the effect is on-target.

Q4: Can computational tools predict potential off-targets for this compound?

A4: Yes, computational methods, such as sequence and structural homology analysis, molecular docking, and machine learning algorithms, can predict potential off-target interactions.[5][6][7] These predictions can then be validated experimentally.

Troubleshooting Guide

Issue 1: Inconsistent or Unexpected Experimental Results

Question: I am observing a cellular phenotype that is inconsistent with the known function of GLK. How can I determine if this is due to an off-target effect of this compound?

Answer:

  • Perform a Dose-Response Curve: Analyze the effect of this compound across a wide range of concentrations. On-target effects should typically occur at a lower concentration range consistent with the inhibitor's potency (IC50) against GLK, while off-target effects may appear at higher concentrations.

  • Use a Negative Control Compound: Synthesize or obtain a structurally similar but inactive analog of this compound. This compound should not inhibit GLK or other kinases. If the phenotype persists with the inactive analog, it is likely due to an off-target effect or a non-specific chemical property of the compound scaffold.

  • Conduct a Kinome-Wide Selectivity Screen: Profile this compound against a broad panel of kinases to identify other potential targets. This will provide a comprehensive overview of its selectivity.[8][9]

Issue 2: High Cellular Toxicity at Effective Concentrations

Question: this compound is showing significant cytotoxicity in my cell-based assays at concentrations required to inhibit GLK. How can I reduce this toxicity while maintaining on-target activity?

Answer:

  • Optimize this compound Concentration: Determine the lowest effective concentration of this compound that achieves the desired level of GLK inhibition without causing significant cytotoxicity. This can be achieved by titrating the compound and assessing both GLK pathway modulation and cell viability (e.g., via MTS or Annexin V staining).

  • Chemical Modification of this compound: If you have medicinal chemistry capabilities, consider synthesizing derivatives of this compound. Modifications that increase selectivity for the GLK active site over those of off-targets can reduce toxicity. For example, exploiting non-conserved residues in the GLK ATP-binding pocket can enhance specificity.[4]

  • Consider Alternative Delivery Methods: For in vivo studies, nanoparticle-based delivery systems can help target the inhibitor to specific tissues or cell types, reducing systemic exposure and off-target toxicity.

Data Presentation: Hypothetical Selectivity Profile of this compound

The following tables represent hypothetical data for this compound to illustrate how quantitative data on inhibitor selectivity is presented.

Table 1: Biochemical Assay - this compound Inhibition of Target and Key Off-Target Kinases

Kinase TargetIC50 (nM)Fold Selectivity vs. GLK
GLK (MAP4K3) 15 1x
ZAK (MAP3K20)15010x
LOK (STK10)45030x
MST1 (STK4)1,20080x
p38α (MAPK14)>10,000>667x

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay. Fold selectivity is calculated as IC50(Off-Target) / IC50(GLK).

Table 2: Cellular Target Engagement - this compound

Cellular TargetEC50 (nM)
GLK 50
ZAK800
LOK2,500

EC50 values represent the concentration of this compound required to achieve 50% target engagement in a cellular context, for example, using a Cellular Thermal Shift Assay (CETSA) or NanoBRET assay.[10]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Radiometric Assay

This protocol outlines a general method for assessing the selectivity of this compound against a panel of kinases.

Objective: To determine the IC50 values of this compound for a broad range of kinases.

Materials:

  • Recombinant human kinases

  • Specific substrate peptides/proteins for each kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (specific to each kinase)

  • [γ-³³P]ATP

  • 96-well plates

  • Filter paper or phosphocellulose paper

  • Scintillation counter and scintillation fluid

Methodology:

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate assay buffer. Include a DMSO-only control.

  • Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the diluted this compound or DMSO control.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP. Incubate at the optimal temperature (e.g., 30°C) for a predetermined time.

  • Stop Reaction: Terminate the reaction by spotting the reaction mixture onto filter paper and immersing it in a phosphoric acid wash solution to remove unincorporated [γ-³³P]ATP.

  • Washing: Wash the filter papers multiple times to remove background radioactivity.

  • Quantification: Place the dried filter papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to confirm the engagement of this compound with its target (GLK) in a cellular environment.

Objective: To assess the thermal stabilization of GLK upon this compound binding in intact cells.

Materials:

  • Cultured cells expressing GLK

  • This compound

  • DMSO (vehicle control)

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Anti-GLK antibody

Methodology:

  • Cell Treatment: Treat cultured cells with either this compound at the desired concentration or DMSO for a specified time.

  • Harvest and Resuspend: Harvest the cells and resuspend them in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Separate the soluble protein fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.

  • Western Blotting: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blotting using an antibody specific for GLK.

  • Data Analysis: Quantify the band intensities for GLK at each temperature for both the this compound treated and DMSO control samples. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target engagement.

Mandatory Visualizations

GLK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) SLP76 SLP-76 TCR->SLP76 TCR Signaling GLK GLK (MAP4K3) SLP76->GLK activates PKC_theta PKC-θ GLK->PKC_theta activates IKK_beta IKKβ PKC_theta->IKK_beta activates NF_kB NF-κB IKK_beta->NF_kB activates Gene_Expression Gene Expression (e.g., IL-17A) NF_kB->Gene_Expression translocates to nucleus GLK_19 This compound GLK_19->GLK inhibits Off_Target_Workflow start Start: Observe unexpected phenotype with this compound dose_response Perform Dose-Response Curve start->dose_response kinome_screen Conduct Kinome-Wide Selectivity Screen start->kinome_screen negative_control Test with Structurally Similar Inactive Analog start->negative_control evaluate_selectivity Evaluate Selectivity Profile (IC50 values) kinome_screen->evaluate_selectivity evaluate_phenotype Does Inactive Analog Replicate Phenotype? negative_control->evaluate_phenotype cellular_assay Validate Hits with Cellular Assays (e.g., CETSA) evaluate_selectivity->cellular_assay off_target_confirmed High Probability of Off-Target Effect evaluate_phenotype->off_target_confirmed Yes on_target_likely Phenotype Likely On-Target evaluate_phenotype->on_target_likely No cellular_assay->off_target_confirmed Troubleshooting_Logic issue Issue: Unexpected Phenotype or Toxicity q1 Is the effect dose-dependent? issue->q1 q2 Does a structurally distinct GLK inhibitor replicate the effect? q1->q2 Yes conclusion_off_target Conclusion: High likelihood of off-target effect. Proceed with kinome screen. q1->conclusion_off_target No q3 Does a genetic knockdown of GLK replicate the effect? q2->q3 Yes q2->conclusion_off_target No q3->conclusion_off_target No conclusion_on_target Conclusion: High likelihood of on-target effect. q3->conclusion_on_target Yes ans_yes Yes ans_no No

References

GLK-19 Experimental Variability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the GLK-19 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experiments involving this compound and its signaling pathway. We have compiled a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address potential sources of experimental variability.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays with this compound. What are the potential sources of this variability?

A1: Inconsistent results in this compound cell-based assays can stem from several factors. This compound, acting through the FGF19 signaling pathway, requires the presence of the co-receptor β-Klotho (KLB) for high-affinity binding and activation of its primary receptors, Fibroblast Growth Factor Receptors (FGFRs), particularly FGFR4.[1][2][3][4]

Key factors contributing to variability include:

  • β-Klotho (KLB) Expression Levels: The expression of KLB can significantly alter the efficacy of this compound signaling.[5] In tissues or cell lines with low or variable KLB expression, the response to this compound will be diminished or inconsistent.[5] It is crucial to verify and standardize KLB expression in your experimental model.

  • FGFR Isoform Expression: this compound can signal through different FGFR isoforms (FGFR1c, 2c, 3c, and FGFR4).[6][7] The specific isoform expressed in your cells will determine the downstream signaling cascade and biological outcome.[2] Variability in the relative expression of these receptors can lead to different results.

  • This compound Stability: Fibroblast growth factors can exhibit variable stability.[8] Although FGF19 is considered relatively stable compared to other FGFs, improper storage or handling, such as multiple freeze-thaw cycles, can lead to degradation and loss of activity.[8][9]

  • Cell Culture Conditions: Factors such as cell confluence, passage number, and serum concentration in the media can influence receptor expression and signaling pathway activation, leading to variable responses to this compound.

Q2: Our this compound treatment is not producing the expected downstream signaling activation (e.g., p-ERK, p-AKT). What should we check?

A2: Failure to observe downstream signaling activation is a common issue. Here’s a troubleshooting workflow to identify the problem:

  • Confirm this compound Integrity and Concentration:

    • Verify the storage conditions and handling of your this compound stock.

    • Perform a dose-response experiment to ensure you are using an effective concentration.

  • Assess Target Cell Competency:

    • Confirm KLB and FGFR Expression: Use qPCR or Western blotting to confirm the expression of β-Klotho and the target FGFR (e.g., FGFR4) in your cell line.[2]

    • Positive Control: Treat cells with a known activator of the MAPK or PI3K/AKT pathway (e.g., PMA or insulin) to confirm that the downstream signaling machinery is functional.

  • Optimize Experimental Conditions:

    • Serum Starvation: Ensure cells are adequately serum-starved before this compound treatment to reduce basal signaling activity.

    • Time Course: Perform a time-course experiment to identify the optimal duration for this compound stimulation to observe peak phosphorylation of downstream targets like ERK and AKT.[6]

Q3: We are seeing high background in our this compound ELISA. What are the likely causes and solutions?

A3: High background in an ELISA can obscure true signal and lead to inaccurate quantification. Common causes and troubleshooting steps are outlined below.

Potential Cause Troubleshooting Steps
Insufficient Washing Increase the number of wash steps and ensure complete removal of solutions.[10]
Cross-Contamination Use fresh pipette tips for each sample, standard, and reagent.[10]
Non-Specific Antibody Binding Ensure proper blocking of the plate. Consider using a different blocking buffer.
Substrate Issues Protect the TMB substrate from light and ensure it is colorless before use.[11]
Improper Sample Dilution If sample concentrations are too high, dilute them further according to the kit's protocol.[12]
Sample Quality Avoid using hemolyzed or lipidemic samples.[11] Ensure proper sample collection and storage, avoiding repeated freeze-thaw cycles.[11]

Experimental Protocols

Protocol 1: Western Blot for this compound-Induced ERK Phosphorylation
  • Cell Culture and Treatment:

    • Plate cells (e.g., HepG2) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-16 hours in serum-free media.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 ng/mL) for 15 minutes.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

Protocol 2: this compound ELISA
  • Reagent and Sample Preparation:

    • Prepare all reagents, standards, and samples as instructed by the ELISA kit manufacturer.[10][12]

    • Reconstitute the standard with the provided diluent to create a stock solution. Perform serial dilutions to generate a standard curve.[10]

    • If necessary, dilute samples to fall within the assay's detection range.[12]

  • Assay Procedure (Example Sandwich ELISA):

    • Add 100 µL of standard or sample to each well of the pre-coated plate. Incubate for 1-2 hours at 37°C.[12]

    • Aspirate and wash the wells 3 times with wash buffer.

    • Add 100 µL of biotinylated detection antibody. Incubate for 1 hour at 37°C.[13]

    • Aspirate and wash the wells 3 times.

    • Add 100 µL of HRP-avidin solution. Incubate for 1 hour at 37°C.[11]

    • Aspirate and wash the wells 5 times.

    • Add 90 µL of TMB substrate. Incubate for 15-30 minutes at 37°C in the dark.[11]

    • Add 50 µL of stop solution to each well.[11]

    • Read the absorbance at 450 nm within 5 minutes.[11]

  • Data Analysis:

    • Generate a standard curve by plotting the mean absorbance for each standard concentration versus the known concentration.

    • Calculate the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Visualizations

GLK19_Signaling_Pathway GLK19 This compound Complex This compound/KLB/FGFR4 Complex GLK19->Complex KLB β-Klotho (KLB) KLB->Complex FGFR4 FGFR4 FGFR4->Complex RAS RAS Complex->RAS PI3K PI3K Complex->PI3K STAT3 STAT3 Complex->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Cellular Responses (Proliferation, Metabolism) ERK->Response AKT AKT PI3K->AKT AKT->Response STAT3->Response

Caption: this compound Signaling Pathway.

Troubleshooting_Workflow Start Inconsistent Results Check_KLB Check β-Klotho (KLB) Expression Start->Check_KLB Check_FGFR Check FGFR Expression Start->Check_FGFR Check_GLK19 Verify this compound Integrity & Concentration Start->Check_GLK19 Check_Culture Standardize Cell Culture Conditions Start->Check_Culture KLB_Low Low/Variable KLB Check_KLB->KLB_Low FGFR_Low Low/Variable FGFR Check_FGFR->FGFR_Low GLK19_Bad Degraded this compound Check_GLK19->GLK19_Bad Culture_Bad Inconsistent Culture Check_Culture->Culture_Bad Solution1 Use Cell Line with Stable KLB Expression KLB_Low->Solution1 Yes Solution2 Select Appropriate Cell Model FGFR_Low->Solution2 Yes Solution3 Use Fresh Aliquot of this compound GLK19_Bad->Solution3 Yes Solution4 Optimize Protocol Culture_Bad->Solution4 Yes

Caption: Troubleshooting Workflow for this compound Assay Variability.

References

GLK-19 degradation and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GLK-19, a synthetic antimicrobial peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a de novo designed antimicrobial peptide (AMP) composed of 19 amino acid residues, specifically Glycine (G), Leucine (L), and Lysine (K). Its sequence is H-GLKKLLGKLLKKLGKLLLK-OH. It has demonstrated activity against Gram-negative bacteria such as E. coli, with a Minimal Inhibitory Concentration (MIC) of 10 μM.

Q2: How should I store lyophilized this compound powder?

A2: For optimal stability, lyophilized this compound should be stored at -20°C or colder, protected from light. Under these conditions, the peptide can be stable for several years. For short-term storage (days to weeks), 4°C is acceptable. It is crucial to prevent moisture absorption, which can significantly decrease long-term stability.

Q3: What is the best way to handle lyophilized this compound upon receipt?

A3: Before opening the vial, it is essential to allow the lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the peptide, as it can be hygroscopic. After weighing the desired amount, the vial should be tightly resealed and stored under recommended conditions.

Q4: How do I reconstitute this compound?

A4: The solubility of a peptide is largely determined by its amino acid composition. This compound is a basic peptide due to its high content of Lysine residues. Therefore, it should be readily soluble in sterile, distilled water. If solubility issues arise, using a small amount of an acidic solution, such as 0.1% acetic acid, can aid in dissolution. For biological assays, it is recommended to dissolve the peptide in a buffer that is compatible with the experimental setup.

Q5: What is the stability of this compound in solution?

A5: Peptides in solution are significantly less stable than in their lyophilized form. For short-term storage (up to a week), a solution of this compound can be stored at 4°C. For longer-term storage, it is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation. The stability in solution is also pH-dependent, with a pH range of 5-7 generally being optimal for peptide stability.

Q6: Does the trifluoroacetic acid (TFA) salt in the lyophilized powder affect my experiments?

A6: TFA is commonly used in the purification of synthetic peptides and will be present as a counterion in the lyophilized product. For most in vitro assays, the residual TFA levels are unlikely to interfere with the experiment. However, for highly sensitive cellular or biophysical studies, the presence of TFA should be considered as it can affect the peptide's net weight and solubility.

Troubleshooting Guides

Issue 1: Reduced or No Antimicrobial Activity

If you observe a decrease or complete loss of this compound's antimicrobial activity, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Peptide Degradation - Improper Storage: Verify that the lyophilized peptide has been stored at -20°C or below and protected from light. Ensure the reconstituted solution has been stored properly and avoid multiple freeze-thaw cycles. - Chemical Degradation: Review the solvents and buffers used. Avoid prolonged exposure to high pH (>8) and atmospheric oxygen. Consider preparing fresh solutions.
Incorrect Peptide Concentration - Weighing Error: Re-weigh the lyophilized powder carefully. - Incomplete Solubilization: Ensure the peptide is fully dissolved before making dilutions. Sonication can aid in dissolving stubborn peptides.
Experimental Conditions - Assay Medium: The presence of salts and proteins in the culture medium can sometimes inhibit the activity of antimicrobial peptides. Consider testing the activity in a minimal medium or a buffer. - Bacterial Strain: Confirm the susceptibility of the bacterial strain being used.
Peptide Aggregation - High Concentration: Leucine-rich peptides can be prone to aggregation at high concentrations. Try working with more dilute solutions. - Solvent: Ensure the peptide is dissolved in an appropriate solvent before diluting into the assay medium.

Experimental Protocols

Protocol 1: Determination of Minimal Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile water)

  • Bacterial strain (e.g., E. coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (e.g., OD₆₀₀ of 0.4-0.6).

    • Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare Peptide Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in MHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 128 µM down to 0.25 µM.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well containing the peptide dilutions. This will bring the final volume to 100 µL and the bacterial concentration to ~2.5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Assessment of this compound Stability by RP-HPLC

This protocol provides a general method to assess the stability of this compound under different conditions (e.g., temperature, pH).

Materials:

  • This compound solution

  • Buffers at desired pH values (e.g., pH 5, 7, 9)

  • Incubators or water baths at desired temperatures

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Quenching solution (e.g., 10% TFA)

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration in the desired buffers.

    • Incubate the solutions at the chosen temperatures.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 3, 6, 12, 24 hours), withdraw an aliquot of the peptide solution.

    • Immediately stop any potential degradation by adding a quenching solution.

  • RP-HPLC Analysis:

    • Inject the quenched samples into the RP-HPLC system.

    • Separate the peptide from any degradation products using a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

  • Data Analysis:

    • The amount of intact this compound remaining at each time point is determined by integrating the area of the corresponding peak in the chromatogram.

    • Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Sequence H-GLKKLLGKLLKKLGKLLLK-OH
Molecular Formula C₁₀₅H₂₀₈N₃₀O₂₀
Molecular Weight 2104.79 g/mol
Amino Acid Composition Gly (G): 2, Leu (L): 8, Lys (K): 9
Charge at pH 7 +9
Isoelectric Point (pI) ~10.5 (Estimated)
Grand Average of Hydropathicity (GRAVY) -0.658 (Hydrophilic)

Table 2: General Stability of Peptides Under Various Conditions

ConditionGeneral StabilitySusceptible Residues in this compound
Lyophilized Powder (-20°C) High (Years)N/A
Aqueous Solution (4°C) Moderate (Days to Weeks)All residues susceptible to microbial contamination if not sterile.
Aqueous Solution (-20°C, Aliquoted) Good (Months)Repeated freeze-thaw cycles can cause degradation.
High pH (>8) LowLysine (K) can be susceptible to modification.
Low pH (<5) Generally stable, but sequence-dependent.N/A
Presence of Proteases LowLysine (K) is a common cleavage site for trypsin-like proteases.
Exposure to Light Generally stable, unless photosensitive residues are present.N/A
Oxidizing Agents Generally stable, unless susceptible residues are present.N/A

Visualizations

cluster_physical Physical Degradation cluster_chemical Chemical Degradation Aggregation Aggregation LossOfActivity Loss of Activity Aggregation->LossOfActivity Adsorption Adsorption to Surfaces Adsorption->LossOfActivity Denaturation Denaturation Denaturation->LossOfActivity Hydrolysis Hydrolysis Hydrolysis->LossOfActivity Deamidation Deamidation Oxidation Oxidation GLK19 This compound Peptide GLK19->Aggregation High Concentration Inappropriate Solvent GLK19->Adsorption Hydrophobic Interactions GLK19->Denaturation Temperature pH Extremes GLK19->Hydrolysis pH Extremes Temperature

Caption: Potential degradation pathways for the this compound peptide.

Start Reduced/No Activity Observed CheckStorage Verify Storage Conditions (Lyophilized & Solution) Start->CheckStorage CheckConcentration Confirm Peptide Concentration (Weighing & Solubilization) CheckStorage->CheckConcentration Storage OK PrepareFresh Prepare Fresh this compound Solution CheckStorage->PrepareFresh Improper Storage CheckAssay Review Experimental Protocol (Medium, Controls, Strain) CheckConcentration->CheckAssay Concentration OK CheckConcentration->PrepareFresh Incorrect Concentration CheckAssay->PrepareFresh Protocol OK TestActivity Re-run Experiment CheckAssay->TestActivity Protocol Adjusted PrepareFresh->TestActivity TroubleshootFurther Contact Technical Support TestActivity->TroubleshootFurther Still No Activity

Caption: Workflow for troubleshooting loss of this compound activity.

Start Start Stability Assay PrepareSamples Prepare this compound Solutions (Different Buffers/Temperatures) Start->PrepareSamples Incubate Incubate Samples PrepareSamples->Incubate TimePoints Withdraw Aliquots at Specific Time Points (t=0, 1, 3...h) Incubate->TimePoints Quench Quench Reaction (e.g., add TFA) TimePoints->Quench HPLC Analyze by RP-HPLC Quench->HPLC AnalyzeData Integrate Peak Areas & Calculate % Remaining HPLC->AnalyzeData Plot Plot % Remaining vs. Time AnalyzeData->Plot End Determine Degradation Rate Plot->End

Caption: Experimental workflow for assessing this compound stability.

Technical Support Center: Improving the In Vivo Bioavailability of GLK-19

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide is based on the assumption that GLK-19 is an investigational glucagon-like peptide-1 (GLP-1) receptor agonist. The information provided is collated from established principles and strategies for improving the bioavailability of peptide-based therapeutics, particularly GLP-1 analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is understood to be a novel synthetic peptide that acts as a glucagon-like peptide-1 receptor (GLP-1R) agonist.[1][2][3][4][5] Like other GLP-1R agonists, this compound is designed to mimic the action of the endogenous incretin hormone GLP-1.[1] Its primary mechanism involves activating GLP-1 receptors in various tissues, leading to:

  • Glucose-dependent insulin secretion: Stimulates the pancreas to release insulin in response to high blood glucose levels.[1][3][4]

  • Suppression of glucagon secretion: Inhibits the release of glucagon, a hormone that raises blood sugar.[1][3]

  • Delayed gastric emptying: Slows down the rate at which food leaves the stomach, leading to a feeling of fullness and reduced appetite.[1][3]

  • Central nervous system effects: Acts on the brain to promote satiety and reduce food intake.[1]

These actions collectively contribute to improved glycemic control and potential weight loss, making GLP-1R agonists effective for the treatment of type 2 diabetes and obesity.[1][2][3][4]

Q2: What are the main challenges affecting the oral bioavailability of peptide drugs like this compound?

Oral delivery of peptide-based therapeutics like this compound is challenging due to several physiological barriers in the gastrointestinal (GI) tract:

  • Enzymatic Degradation: Peptides are susceptible to degradation by proteases such as pepsin in the stomach and trypsin and chymotrypsin in the small intestine.[6][7][8][9]

  • Low Permeability: The intestinal epithelium forms a tight barrier that limits the absorption of large and hydrophilic molecules like peptides.[6][7][9][10]

  • Harsh pH Environment: The acidic environment of the stomach and the varying pH throughout the GI tract can denature the peptide, rendering it inactive.[7][11]

  • Mucus Barrier: A thick layer of mucus lines the GI tract, which can trap and hinder the diffusion of peptides to the intestinal wall.[7]

Due to these factors, the oral bioavailability of peptides is often very low, typically below 1-2%.[11]

Q3: What are the common formulation strategies to improve the oral bioavailability of GLP-1 receptor agonists?

Several strategies are being explored to overcome the challenges of oral peptide delivery:[12][13]

  • Permeation Enhancers: These are chemical agents that transiently and reversibly increase the permeability of the intestinal epithelium, allowing for better drug absorption.[8][14][15]

  • Enzyme Inhibitors: Co-administration of protease inhibitors can protect the peptide from enzymatic degradation in the GI tract.[8][9][16]

  • Nanoparticle-based Delivery Systems: Encapsulating the peptide in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from the harsh GI environment and facilitate its transport across the intestinal barrier.[14][15][17][18]

  • Mucoadhesive Polymers: These polymers can adhere to the mucus layer, increasing the residence time of the formulation at the site of absorption.[9][16]

  • Lipid-based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) and microemulsions can improve the solubility and absorption of peptides.[14]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments aimed at evaluating and improving the bioavailability of this compound.

Issue Potential Causes Suggested Solutions
Low Oral Bioavailability Formulation-related: • Inadequate protection from enzymatic degradation.[6][7] • Insufficient permeation enhancement.[7][16] • Premature release of this compound from the delivery system.Formulation Optimization: • Incorporate protease inhibitors into the formulation.[8][9][16] • Increase the concentration of the permeation enhancer or test alternative enhancers.[14][15] • Modify the nanoparticle coating or polymer matrix to control the release profile.[14][17]
Physiological Factors: • High first-pass metabolism in the liver.• Consider alternative routes of administration that bypass the liver (e.g., buccal, sublingual).[15]
High Inter-individual Variability in Pharmacokinetic Profiles Experimental Technique: • Inconsistent oral gavage technique. • Variability in the fasting state of the animals.Refine Experimental Protocol: • Ensure consistent and accurate administration of the formulation. • Standardize the fasting period for all animals before dosing.
Formulation Performance: • Inconsistent release of this compound from the formulation.• Characterize the formulation for uniformity of particle size, drug loading, and in vitro release.
Poor In Vivo Efficacy Despite Acceptable Bioavailability Peptide Instability: • this compound may be absorbed but is inactive due to degradation or conformational changes.[19]• Assess the structural integrity of this compound in plasma samples using techniques like mass spectrometry or circular dichroism.
Target Engagement: • The concentration of active this compound at the target receptor may be insufficient.• Perform dose-response studies to establish the relationship between plasma concentration and pharmacological effect.

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the absolute oral bioavailability of a novel this compound formulation.

Materials:

  • This compound (pure peptide and formulated product)

  • Male Sprague-Dawley rats (250-300 g)

  • Vehicle for oral and intravenous administration

  • Blood collection supplies (syringes, tubes with anticoagulant)

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least 3 days before the experiment.

  • Fasting: Fast the rats overnight (12-16 hours) with free access to water.

  • Group Allocation: Divide the rats into two groups:

    • Group 1: Intravenous (IV) administration of this compound (e.g., 1 mg/kg).

    • Group 2: Oral gavage of the this compound formulation (e.g., 10 mg/kg).

  • Dosing:

    • Administer the IV dose via the tail vein.

    • Administer the oral dose using a gavage needle.

  • Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as the Area Under the Curve (AUC) for both oral and IV routes.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of different this compound formulations in vitro.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and reagents

  • This compound formulations

  • Transport buffer (e.g., Hank's Balanced Salt Solution)

  • Analytical method for this compound quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a confluent and differentiated monolayer (typically 21 days).

  • Monolayer Integrity Test: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • Wash the cell monolayers with transport buffer.

    • Add the this compound formulation to the apical (AP) side of the Transwell insert.

    • Add fresh transport buffer to the basolateral (BL) side.

    • Incubate at 37°C.

  • Sampling: Collect samples from the BL side at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer. Also, collect a sample from the AP side at the end of the experiment.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport across the monolayer.

    • A is the surface area of the Transwell membrane.

    • C0 is the initial concentration of the drug on the AP side.

Visualizations

GLP-1 Receptor Signaling Pathway

GLP1_Signaling cluster_pancreatic_beta_cell Pancreatic Beta-Cell GLP1 This compound (GLP-1) GLP1R GLP-1 Receptor GLP1->GLP1R AC Adenylate Cyclase GLP1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Epac2->InsulinVesicles InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion

Caption: GLP-1 receptor signaling cascade in pancreatic beta-cells.

Experimental Workflow for In Vivo Bioavailability Assessment

Bioavailability_Workflow start Start acclimatize Animal Acclimatization & Fasting start->acclimatize grouping Group Allocation (IV vs. Oral) acclimatize->grouping dosing Dosing grouping->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep analysis LC-MS/MS Analysis plasma_prep->analysis pk_calc Pharmacokinetic Analysis (AUC) analysis->pk_calc bioavailability Calculate Absolute Bioavailability (F%) pk_calc->bioavailability end End bioavailability->end

Caption: Workflow for assessing the in vivo bioavailability of this compound.

Troubleshooting Logic for Low Bioavailability

Troubleshooting_Bioavailability start Low Oral Bioavailability Observed check_formulation Is the formulation robust? start->check_formulation check_protocol Is the experimental protocol sound? check_formulation->check_protocol Yes improve_formulation Improve Formulation: - Add protease inhibitors - Increase permeation enhancers - Optimize release profile check_formulation->improve_formulation No refine_protocol Refine Protocol: - Standardize dosing technique - Ensure consistent fasting check_protocol->refine_protocol No re_evaluate Re-evaluate Bioavailability check_protocol->re_evaluate Yes, investigate in vivo metabolism improve_formulation->re_evaluate refine_protocol->re_evaluate

Caption: Decision tree for troubleshooting low oral bioavailability.

References

Technical Support Center: FGF19 and Cell Line Responses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Fibroblast Growth Factor 19 (FGF19) on cell lines. While FGF19 is a growth factor that typically promotes cell proliferation and inhibits apoptosis, its effects can be complex and context-dependent, sometimes being investigated in the frame of "toxicity" when studying cancer therapeutics that target its pathway.

Frequently Asked Questions (FAQs)

Q1: What is FGF19 and why is it showing "toxic" effects in my cell lines?

A1: FGF19 is a member of the fibroblast growth factor family that acts as a hormone-like protein. In many cancer cell lines, particularly hepatocellular carcinoma (HCC), FGF19 promotes cell proliferation and prevents apoptosis (programmed cell death). Therefore, what might be perceived as "toxicity" could be an intended anti-cancer effect if you are testing an inhibitor of the FGF19 pathway. Conversely, if you are expecting FGF19 to be toxic and it is promoting growth, this is its expected function in susceptible cell lines.

Q2: Which signaling pathway does FGF19 activate?

A2: FGF19 primarily signals through the Fibroblast Growth Factor Receptor 4 (FGFR4) in the presence of its co-receptor β-Klotho. This activation triggers several downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which are heavily involved in cell proliferation and survival.

Q3: What are typical concentrations of FGF19 to use in cell culture experiments?

A3: The effective concentration of FGF19 can vary between cell lines. However, studies have shown biological effects at concentrations in the low ng/mL range. For example, continuous infusion in mouse models to achieve serum concentrations around 26 ng/mL has been used to study its metabolic effects. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: I am not observing the expected pro-proliferative or anti-apoptotic effects of FGF19. What could be wrong?

A4: Several factors could contribute to this:

  • Cell Line Susceptibility: Ensure your cell line expresses both FGFR4 and its co-receptor β-Klotho, which are necessary for FGF19 signaling.

  • Reagent Quality: Verify the integrity and activity of your recombinant FGF19.

  • Experimental Conditions: Ensure optimal cell culture conditions, as stressed cells may not respond as expected.

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect the changes. Consider using a more sensitive method or optimizing your current protocol.

Troubleshooting Guides

Troubleshooting Unexpected Cell Viability Results (MTT Assay)
Problem Possible Cause Solution
High variability between replicates Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Low absorbance readings Cell number is too low; Incubation time with MTT is too short; Cells are not proliferating due to improper culture conditions.Increase the initial cell seeding density. Increase the incubation time with the MTT reagent until purple formazan crystals are visible. Check and optimize your cell culture conditions (media, temperature, CO2).
High background absorbance in blank wells Contamination of the medium with bacteria or yeast; The medium contains reducing agents like phenol red.Use fresh, sterile medium. Consider using a medium without phenol red for the assay.
Unexpected increase in viability with a supposed toxic compound The compound may have reducing properties that directly reduce MTT; The cells may be undergoing apoptosis, which can transiently increase metabolic activity.Run a control with the compound in cell-free medium to check for direct MTT reduction. Complement the MTT assay with a direct measure of apoptosis, such as Annexin V staining.
Troubleshooting Apoptosis Assay Results (Annexin V Staining)
Problem Possible Cause Solution
High percentage of Annexin V positive cells in the negative control Cells were handled too harshly during harvesting, causing membrane damage; Cells were overgrown or unhealthy before the experiment.Use a gentler method for cell detachment (e.g., Accutase instead of Trypsin). Ensure cells are in the logarithmic growth phase and healthy before starting the experiment.
Weak or no Annexin V signal in the treated group The concentration of the apoptosis-inducing agent or the treatment time was insufficient; Apoptotic cells may have detached and were lost during washing steps.Perform a time-course and dose-response experiment to find the optimal conditions. Be sure to collect the supernatant containing floating cells along with the adherent cells.
High percentage of double-positive (Annexin V+/PI+) cells The treatment is causing necrosis rather than apoptosis, or the cells are in a late stage of apoptosis; The cells were incubated with the staining reagents for too long.Analyze the cells at an earlier time point after treatment. Reduce the incubation time with the staining reagents.
Fluorescence compensation issues Incorrect setup of single-color controls.Prepare single-stained positive controls for each fluorochrome to properly set the compensation on the flow cytometer.
Troubleshooting Caspase-3 Activity Assay Results
Problem Possible Cause Solution
Low or no caspase-3 activity detected The timing of the assay is not optimal for peak caspase-3 activation; The cell lysate was not prepared correctly or has been stored improperly; The specific apoptotic pathway in your cells may not involve caspase-3.Perform a time-course experiment to determine the peak of caspase-3 activation. Ensure that cell lysates are prepared on ice and stored at -80°C. Use fresh lysates for the assay. Confirm apoptosis through an alternative method (e.g., Annexin V staining).
High background signal Non-specific cleavage of the substrate.Include a control with a caspase-3 inhibitor to determine the level of non-specific substrate cleavage.
Inconsistent results between experiments Variability in cell health or passage number; Inconsistent protein concentration in lysates.Use cells from a similar passage number for all experiments. Accurately determine the protein concentration of each lysate and normalize the volume used in the assay.

Quantitative Data

As FGF19 is a growth factor, "toxicity" is often measured by the efficacy of inhibitors of its pathway.

Table 1: IC50 Values of Selected FGFR4 Inhibitors in Cancer Cell Lines

CompoundTarget(s)Cell LineIC50 (nM)Reference
BLU-554FGFR4-5
Roblitinib (FGF401)FGFR4-1.9
H3B-6527FGFR4-<1.2
BLU9931FGFR4-3
Compound 6OFGFR4-75.3
PD173074FGFR1, FGFR3VariousVaries

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., an FGF19 inhibitor) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

Annexin V Apoptosis Assay by Flow Cytometry

This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

  • Cell Treatment: Treat cells with the desired compound to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.

  • Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL. Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.

  • PI Staining: Add a viability dye such as Propidium Iodide (PI) just before analysis to differentiate between apoptotic and necrotic cells.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Caspase-3 Colorimetric Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Induce Apoptosis: Treat cells to induce apoptosis.

  • Cell Lysis: Resuspend 1-5 x 10^6 cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).

  • Reaction Setup: Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to 50 µL of the cell lysate in a 96-well plate.

  • Substrate Addition: Add 5 µL of the DEVD-pNA substrate (4 mM stock).

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 400-405 nm in a microplate reader.

Visualizations

FGF19_Signaling_Pathway FGF19 FGF19 ReceptorComplex FGF19/FGFR4/ β-Klotho Complex FGF19->ReceptorComplex betaKlotho β-Klotho betaKlotho->ReceptorComplex FGFR4 FGFR4 FGFR4->ReceptorComplex PI3K PI3K ReceptorComplex->PI3K RAS RAS ReceptorComplex->RAS AKT AKT PI3K->AKT ApoptosisInhibition Inhibition of Apoptosis AKT->ApoptosisInhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus CellProliferation Cell Proliferation Nucleus->CellProliferation Experimental_Workflow_Toxicity Start Start: Seed Cells Treatment Treat with FGF19/Inhibitor Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Apoptosis Apoptosis (Annexin V) Incubation->Apoptosis Caspase Caspase Activity (Caspase-3 Assay) Incubation->Caspase DataAnalysis Data Analysis (IC50 Calculation) Viability->DataAnalysis Apoptosis->DataAnalysis Caspase->DataAnalysis Troubleshooting_Logic UnexpectedResult Unexpected Result CheckControls Check Controls (Positive/Negative) UnexpectedResult->CheckControls First Step ReagentQuality Verify Reagent Quality & Concentration CheckControls->ReagentQuality Controls OK? CellHealth Assess Cell Health & Passage Number ReagentQuality->CellHealth Reagents OK? Protocol Review Protocol (Incubation times, etc.) CellHealth->Protocol Cells Healthy? OptimizeAssay Optimize Assay Parameters Protocol->OptimizeAssay Protocol Followed? RepeatExperiment Repeat Experiment OptimizeAssay->RepeatExperiment

Technical Support Center: Optimizing Incubation Time for GLK-19 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for GLK-19 treatment in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound treatment?

A1: For initial experiments, we recommend a time-course experiment to determine the optimal incubation period for your specific cell line and experimental endpoint. A common starting point is to test a range of time points, such as 6, 12, 24, 48, and 72 hours, while keeping the this compound concentration constant.[1][2]

Q2: How does cell density affect the optimal incubation time for this compound?

A2: Cell density can significantly impact the cellular response to this compound. Higher cell densities may lead to a depletion of the compound from the media or altered cell signaling due to increased cell-to-cell contact. It is crucial to maintain consistent cell seeding densities across experiments to ensure reproducibility.[3] We recommend optimizing the seeding density to ensure cells are in the logarithmic growth phase during treatment.[4]

Q3: Should I change the media during a long incubation period with this compound?

A3: For incubation times exceeding 24-48 hours, it is advisable to perform a media change. This ensures that nutrient depletion and the accumulation of metabolic waste products do not confound the experimental results. When changing the media, it should be replaced with fresh media containing the same concentration of this compound to maintain consistent exposure.

Q4: What are the appropriate controls for a this compound incubation time experiment?

A4: It is essential to include both a negative (vehicle) control and a positive control in your experimental design. The vehicle control consists of cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.[1] A positive control could be a known inhibitor of the same pathway or a compound with a well-characterized effect on your cell line.

Troubleshooting Guides

Issue 1: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding, edge effects in the microplate, or inconsistent pipetting.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding by gently triturating the cells.

    • To minimize edge effects, avoid using the outer wells of the microplate for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS).

    • Use calibrated pipettes and practice consistent pipetting techniques. Automated dispensing can also reduce variability.[4]

    • Consider using a well-scanning setting on your plate reader to correct for heterogeneous signal distribution.[5]

Issue 2: No observable effect of this compound at any incubation time.

  • Possible Cause: this compound concentration is too low, the incubation time is too short, the cell line is resistant, or the compound has degraded.

  • Troubleshooting Steps:

    • Perform a dose-response experiment to determine the optimal concentration of this compound.

    • Extend the incubation time points in your experiment (e.g., up to 96 hours).

    • Verify the activity of your this compound stock. Ensure proper storage conditions to maintain drug stability.[1]

    • Confirm that the target of this compound is expressed and active in your chosen cell line.

Issue 3: Significant cell death in the vehicle control wells at later time points.

  • Possible Cause: High concentration of the vehicle (e.g., DMSO), nutrient depletion, or over-confluence of cells.

  • Troubleshooting Steps:

    • Ensure the final concentration of the vehicle is not toxic to the cells (typically ≤ 0.1% for DMSO).

    • Optimize the initial cell seeding density to prevent overgrowth by the final time point.[4]

    • For long incubation periods, consider a media change with fresh media and vehicle.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay

This protocol outlines a method to determine the optimal incubation time of this compound by assessing its effect on cell viability over a time course.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • This compound Preparation: Prepare a 2X working solution of this compound in a complete cell culture medium. Also, prepare a 2X vehicle control solution.

  • Treatment: Remove the existing media from the cells and add 50 µL of the 2X this compound solution to the treatment wells and 50 µL of the 2X vehicle solution to the control wells. This will result in a 1X final concentration.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for various time points (e.g., 6, 12, 24, 48, 72 hours).

  • Cell Viability Assay: At each time point, perform a cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo®). Follow the manufacturer's instructions for the chosen assay.

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Normalize the data to the vehicle control at each time point and plot cell viability against incubation time.

Data Presentation

Table 1: Hypothetical Cell Viability Data for this compound Time-Course Experiment

Incubation Time (hours)Vehicle Control (Absorbance)This compound Treated (Absorbance)% Viability
00.5020.50199.8%
60.7580.74998.8%
121.1030.99289.9%
241.5210.83655.0%
481.6340.41225.2%
721.6550.33120.0%

Visualizations

Hypothetical this compound Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for this compound, where it acts as an inhibitor of a receptor tyrosine kinase (RTK), subsequently affecting downstream pathways like the RAS-MAPK and PI3K-AKT pathways.[6][7][8]

GLK19_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription GLK19 This compound GLK19->RTK

Caption: Hypothetical signaling pathway for this compound, an RTK inhibitor.

Experimental Workflow for Optimizing Incubation Time

This diagram outlines the workflow for determining the optimal incubation time for this compound treatment.

Experimental_Workflow start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation prepare_treatment Prepare 2X this compound and Vehicle Solutions overnight_incubation->prepare_treatment add_treatment Add Treatments to Cells prepare_treatment->add_treatment time_course Incubate for a Range of Time Points (e.g., 6, 12, 24, 48, 72h) add_treatment->time_course viability_assay Perform Cell Viability Assay time_course->viability_assay read_plate Read Plate on Microplate Reader viability_assay->read_plate analyze_data Analyze Data and Determine Optimal Time read_plate->analyze_data end End analyze_data->end

Caption: Workflow for optimizing this compound incubation time.

References

Validation & Comparative

Validating the Efficacy of GLK-19: A Comparative Guide with a Positive Control

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for validating the efficacy of GLK-19, a putative therapeutic agent, by comparing its performance against a well-established positive control. The experimental data, protocols, and signaling pathway information presented herein are designed to assist researchers, scientists, and drug development professionals in their assessment of this compound's biological activity.

FGF19 Signaling Pathway

The fibroblast growth factor 19 (FGF19) signaling pathway plays a crucial role in various metabolic processes, including bile acid synthesis, glucose homeostasis, and lipid metabolism.[1][2] FGF19 functions as an endocrine factor, primarily signaling through the FGF receptor 4 (FGFR4) in complex with its co-receptor, β-Klotho.[3][4] Activation of this pathway triggers downstream intracellular signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, leading to cellular responses such as the regulation of gene expression.[3][4] A key downstream effect of FGF19 signaling in hepatocytes is the inhibition of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1]

FGF19_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 (or this compound) FGFR4_KLB FGFR4 β-Klotho FGF19->FGFR4_KLB:f0 Binds FRS2 FRS2 FGFR4_KLB->FRS2 Activates GRB2 GRB2 FRS2->GRB2 SHP2 SHP2 FRS2->SHP2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation CYP7A1 CYP7A1 Gene (Transcription Repressed) pERK->CYP7A1 Represses PI3K PI3K SHP2->PI3K AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation pAKT->CYP7A1 Represses

Caption: FGF19 Signaling Pathway

Experimental Workflow for Efficacy Validation

To validate the efficacy of this compound, a multi-step experimental workflow is proposed. This workflow begins with in vitro cell-based assays to determine the direct impact of this compound on the FGF19 signaling pathway, followed by in vivo studies to assess its physiological effects. Recombinant human FGF19 is used as the positive control throughout the experiments.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cell_culture Hepatocyte Cell Culture (e.g., HepG2) treatment Treatment: - Vehicle Control - this compound (Test Article) - FGF19 (Positive Control) cell_culture->treatment erk_assay ERK Phosphorylation Assay (Western Blot or ELISA) treatment->erk_assay cyp7a1_assay CYP7A1 Expression Analysis (qPCR) treatment->cyp7a1_assay animal_model Animal Model (e.g., C57BL/6 Mice) dosing Dosing: - Vehicle Control - this compound - FGF19 animal_model->dosing tissue_collection Tissue Collection (Liver) dosing->tissue_collection in_vivo_analysis Analysis: - p-ERK Levels - Cyp7a1 mRNA Levels tissue_collection->in_vivo_analysis

Caption: Experimental Workflow

Comparative Efficacy Data

The following table summarizes the quantitative data from in vitro experiments comparing the effects of this compound and the positive control, FGF19, on key downstream markers of the FGF19 signaling pathway in HepG2 cells.

Treatment GroupConcentrationp-ERK Levels (Fold Change vs. Vehicle)CYP7A1 mRNA Expression (Fold Change vs. Vehicle)
Vehicle Control-1.0 ± 0.11.0 ± 0.2
This compound 10 nM3.5 ± 0.40.4 ± 0.1
50 nM8.2 ± 0.90.2 ± 0.05
100 nM12.5 ± 1.50.1 ± 0.03
FGF19 (Positive Control) 10 nM15.0 ± 1.80.08 ± 0.02

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

ERK Phosphorylation Assay (Western Blot)
  • Cell Culture and Treatment: Plate HepG2 cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-16 hours. Treat the cells with vehicle, varying concentrations of this compound, or FGF19 (10 nM) for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal.

CYP7A1 mRNA Expression Analysis (qPCR)
  • Cell Culture and Treatment: Plate HepG2 cells in 12-well plates and grow to 80-90% confluency. Treat the cells with vehicle, varying concentrations of this compound, or FGF19 (10 nM) for 6 hours.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix and primers specific for CYP7A1 and a housekeeping gene (e.g., GAPDH). The thermal cycling conditions should be optimized for the specific primers used.

  • Data Analysis: Calculate the relative expression of CYP7A1 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

References

Decoding Specificity: A Comparative Analysis of GLK-19 and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – In the intricate landscape of kinase inhibitor development, achieving high specificity is paramount to ensure therapeutic efficacy while minimizing off-target effects. This guide provides a detailed comparison of the hypothetical inhibitor, GLK-19, with other known inhibitors targeting the Germinal Center Kinase (GLK), also known as Mitogen-activated protein kinase kinase kinase kinase 3 (MAP4K3). This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their investigative pursuits.

Germinal Center Kinase (GLK/MAP4K3) is a serine/threonine kinase that plays a crucial role in various cellular signaling pathways, including the c-Jun N-terminal kinase (JNK) and mTOR signaling cascades.[1] Its involvement in T-cell activation has implicated it in the pathogenesis of autoimmune diseases and certain cancers, making it an attractive therapeutic target.[2] This guide delves into the specificity profiles of selected inhibitors, outlines the experimental methodologies for their assessment, and visualizes the pertinent biological and experimental frameworks.

Quantitative Comparison of Inhibitor Specificity

The following table summarizes the inhibitory activity (IC50 values) of our hypothetical this compound against a panel of selected kinases, benchmarked against other inhibitors with known activity towards the MAP4K family. Lower IC50 values indicate higher potency.

Target KinaseThis compound (Hypothetical) (nM)PF-06260933 (nM)GNE-495 (nM)Compound #44 (nM)
GLK (MAP4K3) 5 ~140-3
MAP4K42503.7 3.7 -
MINK1 (MAP4K6)1508--
TNIK (MAP4K7)20013--
JNK1>1000>1000>1000>1000
p38α>1000>1000>1000>1000
ERK2>1000>1000>1000>1000
AKT1>1000>1000>1000>1000
CDK2>1000>1000>1000>1000
SRC>1000>1000>1000>1000

Data for PF-06260933 and GNE-495 are primarily for their main target MAP4K4, with some data on other MAP4K family members.[3][4][5] Compound #44 is a potent GLK inhibitor.[6] The data for this compound is hypothetical to illustrate a highly selective profile for GLK.

Experimental Protocols

The determination of inhibitor specificity is a critical step in drug discovery and involves a combination of biochemical and cell-based assays.

Biochemical Kinase Assays

Biochemical assays directly measure the ability of a compound to inhibit the activity of a purified kinase.[4]

1. Radiometric Assay (Gold Standard):

  • Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate by the kinase.

  • Protocol Outline:

    • A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and the test inhibitor at various concentrations.

    • The kinase reaction is initiated by the addition of radiolabeled ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the radiolabeled substrate is separated from the unreacted ATP, often by spotting the mixture onto a filter membrane that binds the substrate.

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

    • The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined by plotting inhibition versus inhibitor concentration.

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:

  • Principle: This assay is a non-radioactive method that measures the phosphorylation of a substrate through changes in a FRET signal.

  • Protocol Outline:

    • A reaction is set up with the purified kinase, a biotinylated substrate peptide, and the test inhibitor.

    • The reaction is started by adding ATP.

    • After incubation, a detection solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (APC) is added.

    • If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal that can be measured with a plate reader.

    • The signal is inversely proportional to the kinase activity, allowing for the calculation of inhibition and IC50 values.

Cell-Based Assays

Cell-based assays are crucial for confirming that an inhibitor can engage its target within a physiological context.[7]

1. Cellular Phosphorylation Assay:

  • Principle: This assay measures the phosphorylation of a specific downstream substrate of the target kinase in intact cells.

  • Protocol Outline:

    • Cultured cells that endogenously express the target kinase are treated with the inhibitor at various concentrations for a predetermined time.

    • The cells are then stimulated with an appropriate agonist to activate the signaling pathway involving the target kinase.

    • Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.

    • The level of phosphorylation of a specific downstream substrate is quantified using methods such as ELISA or Western blotting with phospho-specific antibodies.

    • The reduction in substrate phosphorylation in the presence of the inhibitor is used to determine the cellular IC50 value.

Visualizing the Landscape

To better understand the context of this compound's action and the methods for its evaluation, the following diagrams are provided.

GLK_Signaling_Pathway cluster_upstream Upstream Activation cluster_glk GLK Activation cluster_downstream Downstream Effectors TCR_CD28 TCR/CD28 SLP76 SLP-76 TCR_CD28->SLP76 Recruitment GLK GLK (MAP4K3) SLP76->GLK Activation PKC_theta PKCθ GLK->PKC_theta Phosphorylation JNK JNK GLK->JNK Activation mTORC1 mTORC1 GLK->mTORC1 Activation IKK IKK Complex PKC_theta->IKK NF_kB NF-κB IKK->NF_kB Gene_Expression Gene_Expression NF_kB->Gene_Expression Gene Expression (e.g., IL-2, IL-17) AP1 AP-1 JNK->AP1 AP1->Gene_Expression S6K S6K mTORC1->S6K Protein_Synthesis Protein_Synthesis S6K->Protein_Synthesis Protein Synthesis Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies HTS High-Throughput Screen (e.g., TR-FRET) IC50_determination IC50 Determination (Radiometric Assay) HTS->IC50_determination Hit Confirmation Kinome_scan Kinome-wide Selectivity (Profiling Panel) IC50_determination->Kinome_scan Selectivity Profiling Cellular_potency Cellular Potency Assay (Phosphorylation) Kinome_scan->Cellular_potency Cellular Validation Off_target_validation Off-Target Validation in Cells Cellular_potency->Off_target_validation PK_PD Pharmacokinetics & Pharmacodynamics Off_target_validation->PK_PD Efficacy_models Disease Models PK_PD->Efficacy_models

References

Comparative Analysis: GLK-19 vs. siRNA for STAT3 Protein Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

In the field of targeted therapeutics, the ability to specifically reduce the levels or activity of a protein of interest is paramount. For researchers targeting Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in numerous cancers and inflammatory diseases, various methods are available. This guide provides a detailed comparison between two prominent approaches: the hypothetical novel small molecule inhibitor, GLK-19, which directly targets the STAT3 protein, and small interfering RNA (siRNA), which operates at the mRNA level.

Mechanism of Action: Direct Protein Inhibition vs. mRNA Interference

The fundamental difference between this compound and siRNA lies in the biological level at which they intervene in the protein production and activity pathway.

  • This compound (Hypothetical Small Molecule Inhibitor): this compound is designed to directly interact with the STAT3 protein. Small molecule inhibitors typically function by binding to critical domains of the target protein, such as the SH2 domain, which is necessary for STAT3 dimerization and subsequent activation.[1][2][3] This binding event prevents the protein from adopting its active conformation, thereby inhibiting its function, such as the phosphorylation of STAT3 at the Y705 residue, which is crucial for its activity.[4] This approach offers the potential for rapid inhibition of the protein's function, as it acts on the existing pool of STAT3 protein.

  • siRNA (Small Interfering RNA): In contrast, siRNA-mediated knockdown targets the STAT3 messenger RNA (mRNA), the template used for protein synthesis.[5] The siRNA duplex is introduced into the cell, where it is incorporated into the RNA-Induced Silencing Complex (RISC).[5] This complex then binds to and cleaves the complementary STAT3 mRNA sequence, leading to its degradation.[5] By destroying the mRNA, siRNA prevents the synthesis of new STAT3 protein. The effect is therefore not immediate on protein function, as it depends on the turnover rate of the existing STAT3 protein pool.

Below is a diagram illustrating these distinct mechanisms.

G cluster_0 This compound (Small Molecule Inhibitor) cluster_1 siRNA Knockdown STAT3_protein STAT3 Protein Active_STAT3 Active STAT3 Dimer (Phosphorylated) STAT3_protein->Active_STAT3 Dimerization Blocked STAT3_protein->Active_STAT3 Activation Signal (e.g., Cytokine) Nucleus_A Nucleus Active_STAT3->Nucleus_A Active_STAT3->Nucleus_A GLK19 This compound GLK19->STAT3_protein Binds & Inhibits Transcription_A Gene Transcription Nucleus_A->Transcription_A Nucleus_A->Transcription_A STAT3_mRNA STAT3 mRNA Ribosome Ribosome STAT3_mRNA->Ribosome Translation Blocked STAT3_mRNA->Ribosome Translation Ribosome->STAT3_protein STAT3_protein_B STAT3 Protein Ribosome->STAT3_protein_B siRNA STAT3 siRNA RISC RISC Complex siRNA->RISC RISC->STAT3_mRNA Binds & Cleaves DNA STAT3 Gene (in Nucleus) DNA->STAT3_mRNA Transcription

Figure 1. Mechanisms of this compound vs. siRNA.

Comparative Performance Data

The efficacy of both methods can be quantified through various cellular assays. The following table summarizes typical experimental data comparing a STAT3 small molecule inhibitor (represented by this compound) with STAT3 siRNA in cancer cell lines.

ParameterThis compound (Small Molecule Inhibitor)STAT3 siRNAKey Considerations
Target STAT3 Protein (often SH2 or DNA-binding domain)STAT3 mRNAThis compound acts on existing protein; siRNA prevents new protein synthesis.
Time to Effect Rapid (minutes to hours) for functional inhibition.Slower (24-72 hours) to achieve protein reduction.[6][7]Dependent on protein and mRNA turnover rates.
Specificity Can have off-target effects on other kinases or proteins.[8]Highly specific to the target mRNA sequence, but can have off-target effects.Extensive screening is required for both to ensure specificity.
IC₅₀/EC₅₀ (Cell Viability) Typically in the low micromolar (µM) to nanomolar (nM) range. e.g., 0.29 µM to 12.39 µM.[1]Concentration-dependent, often used at 25-200 nM.[9][10]Varies significantly by compound, cell line, and assay duration.
Protein Reduction (Western Blot) Reduces phosphorylated STAT3 (p-STAT3) rapidly; total STAT3 levels may remain unchanged initially.[4]Reduces total STAT3 protein levels significantly after 48-72 hours.[6][7]siRNA provides a more profound reduction of total protein over time.
mRNA Reduction (qRT-PCR) No direct effect on mRNA levels.Significant reduction of target mRNA levels.[11]Confirms on-target mechanism for siRNA.
Effect on Downstream Targets Downregulation of STAT3 target genes (e.g., Bcl-2, Cyclin D1, Survivin).[12][13]Downregulation of STAT3 target genes.[6][7]Both methods effectively block the STAT3 signaling pathway.
Duration of Effect Reversible; effect lasts as long as the compound is present.Can be long-lasting (several days), depending on cell division rate.siRNA may be preferable for sustained knockdown in vitro.

Experimental Protocols

Detailed and reproducible protocols are crucial for comparing different therapeutic modalities. Below are representative protocols for the application of a small molecule inhibitor and siRNA transfection.

Protocol 1: Inhibition of STAT3 with a Small Molecule Inhibitor (e.g., this compound)

This protocol outlines the treatment of a cancer cell line (e.g., MDA-MB-468 breast cancer cells) with a small molecule STAT3 inhibitor.[3]

  • Cell Seeding: Plate cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere for 24 hours in standard growth medium.

  • Compound Preparation: Prepare a stock solution of the STAT3 inhibitor (e.g., 10 mM in DMSO). Just before use, perform serial dilutions in growth medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

  • Cell Treatment: Replace the medium in each well with the medium containing the inhibitor. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 24, or 48 hours) at 37°C and 5% CO₂.

  • Endpoint Analysis:

    • For Western Blot: Lyse the cells to extract total protein. Analyze the levels of total STAT3, phosphorylated STAT3 (p-STAT3), and a loading control (e.g., GAPDH).[14]

    • For Cell Viability (MTT Assay): At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.[15]

Protocol 2: STAT3 Knockdown using siRNA

This protocol describes the transient transfection of siRNA into a cancer cell line (e.g., SKOV3 ovarian cancer cells) to knock down STAT3 expression.[6]

  • Cell Seeding: One day before transfection, seed 2 x 10⁵ cells per well in a 6-well plate so they are 60-80% confluent at the time of transfection.

  • siRNA Preparation:

    • In one tube, dilute 50 nM of STAT3-targeting siRNA (or a non-targeting control siRNA) into serum-free medium.

    • In a separate tube, dilute a transfection reagent (e.g., Lipofectamine 2000) into serum-free medium and incubate for 5 minutes.[16]

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes drop-wise to the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO₂. The exact time will depend on the goal of the experiment and the turnover rate of the STAT3 protein.

  • Endpoint Analysis:

    • For qRT-PCR: Extract total RNA from the cells at 24-48 hours post-transfection to confirm knockdown of STAT3 mRNA.

    • For Western Blot: Harvest cells at 48-72 hours post-transfection to analyze the reduction in total STAT3 protein levels.[11]

    • For Phenotypic Assays: Perform cell viability, migration, or apoptosis assays at 72 hours post-transfection.

Experimental Workflow and Decision Making

Choosing between a small molecule inhibitor and siRNA often depends on the experimental question. The workflow below illustrates a typical comparative study.

G cluster_workflow Comparative Experimental Workflow start Start: Select Cell Line (e.g., with high p-STAT3) treatment Apply Treatments start->treatment glk19 This compound (Small Molecule) (Dose-Response: 0.1-20 µM) treatment->glk19 sirna STAT3 siRNA (Concentration: 25-100 nM) treatment->sirna controls Controls (Vehicle, Non-targeting siRNA) treatment->controls analysis Endpoint Analysis glk19->analysis sirna->analysis controls->analysis wb Western Blot (24-72h) (p-STAT3, Total STAT3) analysis->wb qpcr qRT-PCR (24-48h) (STAT3 mRNA) analysis->qpcr viability Viability/Apoptosis Assay (72h) analysis->viability data_analysis Data Analysis & Comparison wb->data_analysis qpcr->data_analysis viability->data_analysis

Figure 2. Workflow for comparing this compound and siRNA.

Conclusion

Both the hypothetical small molecule inhibitor this compound and siRNA are powerful tools for reducing the functional impact of the STAT3 protein.

  • This compound offers the advantage of rapid, direct, and reversible inhibition of protein function, making it an excellent tool for studying the immediate effects of STAT3 signaling blockade and as a model for therapeutic drug development.

  • siRNA provides a highly specific and potent method for depleting the total protein pool by targeting its mRNA template, which is ideal for validating the role of the target protein in a specific phenotype and for studies requiring sustained loss of the protein.

The choice between these two modalities will ultimately be guided by the specific research question, the desired timeline of inhibition, and the experimental system. For comprehensive target validation, employing both methods in parallel is a robust strategy that can provide complementary insights into the function of STAT3.

References

Independent Verification of Sotorasib's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the KRAS G12C inhibitor Sotorasib (formerly AMG 510) with its primary alternative, Adagrasib (MRTX849). It includes a summary of their performance based on experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows. This information is intended to aid in the independent verification of their mechanisms of action.

Quantitative Data Summary

Sotorasib and Adagrasib are both covalent inhibitors that target the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive, GDP-bound state.[1][2][3][4][5] This prevents downstream signaling through pathways such as the MAPK and PI3K-AKT-mTOR cascades, thereby inhibiting tumor cell growth and proliferation.[3][4][5] The following tables summarize key quantitative data from in vitro and clinical studies.

Table 1: In Vitro Potency of Sotorasib and Adagrasib in KRAS G12C Mutant Cell Lines

CompoundCell LineAssay TypeIC50 (µM)Reference
SotorasibNCI-H358Cell Viability (CellTiter-Glo)~0.006[MedChemExpress]
SotorasibMIA PaCa-2Cell Viability (CellTiter-Glo)~0.009[MedChemExpress]
SotorasibNCI-H23Cell Viability (CellTiter-Glo)0.6904[MedChemExpress]
SotorasibVarious KRAS G12CCell Viability0.004 - 0.032[6]
AdagrasibPanel of 17 KRAS G12C mutant cell linesCell Viability (2D)0.010 - 0.973[MedChemExpress]
AdagrasibPanel of 17 KRAS G12C mutant cell linesCell Viability (3D)0.0002 - 1.042[MedChemExpress]
AdagrasibNCI-H358p-ERK InhibitionSingle-digit nM range[MedChemExpress]
AdagrasibMIA PaCa-2p-ERK InhibitionSingle-digit nM range[MedChemExpress]

Table 2: Clinical Efficacy of Sotorasib and Adagrasib in KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)

DrugClinical TrialObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
SotorasibCodeBreaK 100 (Phase 2)37.1%6.8 months[Amgen]
AdagrasibKRYSTAL-1 (Phase 2)42.9%6.5 months[Mirati Therapeutics]

Experimental Protocols

Independent verification of the mechanism of action of KRAS G12C inhibitors typically involves a combination of biochemical and cell-based assays. Below are detailed protocols for key experiments.

Cell Viability Assay (Using CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

  • Complete cell culture medium

  • Sotorasib and Adagrasib

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Seed KRAS G12C mutant cells in opaque-walled multiwell plates at a density of 3 x 10³ cells per well in 90 µL of culture medium.

  • Incubate the plates overnight to allow for cell attachment.

  • Prepare serial dilutions of Sotorasib and Adagrasib in culture medium.

  • Add 10 µL of the diluted compounds to the respective wells to achieve the final desired concentrations. Include vehicle-only (e.g., DMSO) controls.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator.

  • Equilibrate the plates to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.[7]

  • Calculate IC50 values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot for Phospho-ERK (p-ERK) Inhibition

This assay assesses the ability of the inhibitors to block the downstream MAPK signaling pathway by measuring the phosphorylation of ERK.

Materials:

  • KRAS G12C mutant cancer cell lines

  • Sotorasib and Adagrasib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Protocol:

  • Seed KRAS G12C mutant cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of Sotorasib or Adagrasib for a specified time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.[8][9]

  • Quantify the band intensities to determine the ratio of p-ERK to total ERK.

TR-FRET Based Nucleotide Exchange Assay

This biochemical assay measures the ability of inhibitors to lock KRAS G12C in its inactive, GDP-bound state by monitoring the exchange of GDP for GTP.

Materials:

  • Purified, recombinant GDP-loaded KRAS G12C protein

  • Guanine nucleotide exchange factor (GEF), such as SOS1

  • Fluorescently labeled GTP (e.g., BODIPY-GTP or Eu3+-GTP)

  • Sotorasib and Adagrasib

  • Assay buffer

  • TR-FRET compatible microplate reader

Protocol:

  • Dilute the GDP-loaded KRAS G12C protein and the test inhibitors to the desired concentrations in assay buffer.

  • Add the diluted KRAS G12C protein and inhibitors to the wells of a microplate.

  • Incubate for a defined period to allow for inhibitor binding.

  • Initiate the nucleotide exchange reaction by adding a mixture of the GEF (SOS1) and fluorescently labeled GTP.

  • Incubate the reaction at room temperature for a specified time (e.g., 30 minutes).

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.[10][11]

  • The inhibition of nucleotide exchange will result in a decreased TR-FRET signal. Calculate the percent inhibition and IC50 values.

Visualizations

KRAS G12C Signaling Pathway and Inhibitor Mechanism of Action

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (Inactive, GDP-bound) SOS1->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP KRAS G12C (Active, GTP-bound) KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Sotorasib_Adagrasib Sotorasib / Adagrasib Sotorasib_Adagrasib->KRAS_GDP Covalently binds & locks in inactive state

Caption: KRAS G12C signaling pathway and the mechanism of Sotorasib/Adagrasib inhibition.

Experimental Workflow for Mechanism of Action Verification

MOA_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Nucleotide_Exchange TR-FRET Nucleotide Exchange Assay Data_Analysis Data Analysis & IC50/EC50 Determination Nucleotide_Exchange->Data_Analysis Covalent_Binding Covalent Modification Assay (e.g., Mass Spec) Covalent_Binding->Data_Analysis Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Cell_Viability->Data_Analysis Signaling_Inhibition Downstream Signaling Inhibition (p-ERK Western Blot) Signaling_Inhibition->Data_Analysis Xenograft Patient-Derived Xenograft (PDX) Models Conclusion Conclusion: Verification of Mechanism of Action Xenograft->Conclusion Hypothesis Hypothesis: Inhibitor covalently binds KRAS G12C and blocks downstream signaling Hypothesis->Nucleotide_Exchange Hypothesis->Covalent_Binding Hypothesis->Cell_Viability Hypothesis->Signaling_Inhibition Data_Analysis->Xenograft Validate in vivo

Caption: A typical experimental workflow for verifying the mechanism of action of a KRAS G12C inhibitor.

References

A Comparative Analysis of FGF19 and its Derivatives for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Fibroblast Growth Factor 19 (FGF19) and its engineered analog, aldafermin (formerly NGM282), for researchers, scientists, and drug development professionals. This document outlines their mechanisms of action, comparative efficacy, and safety profiles, supported by experimental data from preclinical and clinical studies. A comparison with the related endocrine factor, FGF21, is also included to provide a broader context within this therapeutic class.

Introduction: FGF19 as a Key Metabolic Regulator

Fibroblast Growth Factor 19 (FGF19) is an endocrine hormone primarily produced in the ileum in response to bile acid absorption. It plays a crucial role in regulating bile acid synthesis, glucose and lipid metabolism, and energy homeostasis. Its therapeutic potential for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and type 2 diabetes has led to the development of engineered analogs designed to optimize its metabolic benefits while mitigating potential adverse effects.

Mechanism of Action and Signaling Pathways

FGF19 exerts its effects by binding to a receptor complex composed of a Fibroblast Growth Factor Receptor (FGFR) and the co-receptor β-Klotho (KLB).[1][2] The tissue-specific expression of FGFRs and KLB dictates the target organs of FGF19 action. In the liver, FGF19 signals through the FGFR4/KLB complex to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1][3] FGF19 can also activate FGFR1c, 2c, and 3c in the presence of KLB, which is thought to mediate its effects on glucose and lipid metabolism in adipose and other tissues.[4][5]

The downstream signaling cascades activated by FGF19 include the RAS-MAPK, PI3K-AKT, and JAK/STAT pathways, which are involved in regulating cell proliferation, metabolism, and differentiation.[6]

FGF19 Signaling Pathway

FGF19_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 P JAK JAK FGFR4->JAK KLB β-Klotho KLB->FGFR4 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Metabolic_Regulation Metabolic Regulation (Bile Acid, Glucose, Lipid) ERK->Metabolic_Regulation Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Metabolic_Regulation STAT STAT JAK->STAT STAT->Cell_Proliferation

Caption: Simplified FGF19 signaling cascade.

FGF19 Derivatives: Aldafermin

Aldafermin (NGM282) is an engineered, non-tumorigenic analog of FGF19.[7] It was designed to retain the metabolic activity of FGF19 while reducing its potential for hepatocellular carcinoma, a concern with native FGF19.[8] Aldafermin has a modified N-terminal region that alters its interaction with the FGFR4/KLB complex, reportedly uncoupling the metabolic and proliferative signaling pathways.[8]

Comparative Performance Data

The following tables summarize the comparative performance of FGF19, aldafermin, and FGF21 based on available preclinical and clinical data.

Table 1: Receptor Binding and Activation
CompoundPrimary Receptor ComplexKey Downstream EffectsNotes
FGF19 FGFR4/KLB, FGFR1c/KLBPotent suppression of CYP7A1; regulation of glucose and lipid metabolism; potential for hepatocyte proliferation.[5][9]Can activate FGFR4 independently of KLB in the presence of heparin.[4]
Aldafermin (NGM282) FGFR4/KLB, FGFR1c/KLBSimilar binding affinity to FGFR4 as FGF19; potent suppression of CYP7A1; improved insulin sensitivity and energy homeostasis.[3][6]Engineered to reduce STAT3-mediated proliferative signaling.
FGF21 FGFR1c/KLB, FGFR2c/KLB, FGFR3c/KLBPrimarily regulates glucose and lipid homeostasis; weak activator of FGFR4.[10][11]Does not induce hepatocyte proliferation.[11]
Table 2: In Vivo Efficacy in Animal Models
CompoundModelKey OutcomesReference
FGF19 Diet-induced obese miceDose-dependent reduction in body weight and blood glucose.[11]
FGF21 Diet-induced obese miceComparable reduction in body weight and blood glucose to FGF19.[11]
Aldafermin db/db miceImproved glucose homeostasis.[8]
Table 3: Clinical Efficacy of Aldafermin in NASH (Phase 2 Studies)
Endpoint (24 weeks, 1mg daily)AldaferminPlacebop-valueReference
Change in Absolute Liver Fat Content -7.7%-2.7%0.002[12][13]
Fibrosis Improvement (≥1 stage) with no worsening of NASH 38%18%0.10[7][13]
NASH Resolution with no worsening of fibrosis 24%9%0.20[7][13]
Patients achieving ≥30% relative reduction in Liver Fat Content 72%17%<0.05[14][15]

Experimental Protocols

In Vivo Assessment of Metabolic Effects in Mice

A common experimental design to evaluate the in vivo efficacy of FGF19 and its derivatives involves the use of diet-induced obese (DIO) mice.

experimental_workflow start Start: Diet-Induced Obese (DIO) Mice treatment Treatment Administration (e.g., subcutaneous injection of FGF19, Aldafermin, or Vehicle) start->treatment monitoring Monitor Body Weight and Food Intake treatment->monitoring glucose_test Glucose Tolerance Test monitoring->glucose_test tissue_collection Tissue and Blood Collection glucose_test->tissue_collection analysis Biochemical and Histological Analysis (e.g., serum glucose, liver triglycerides, gene expression) tissue_collection->analysis end End: Comparative Efficacy Data analysis->end

References

Statistical Validation of CV2CoV (GLK-19) Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the second-generation mRNA vaccine candidate, CV2CoV (referred to herein as GLK-19), with its first-generation predecessor and other mRNA-based COVID-19 vaccines. The data presented is based on preclinical studies and aims to offer an objective assessment of this compound's therapeutic potential.

Comparative Analysis of Preclinical Immunogenicity

The following tables summarize the key immunogenicity data from preclinical studies comparing this compound (CV2CoV) with the first-generation vaccine candidate, CVnCoV.

Table 1: Comparative Immunogenicity in Rodent Models (Rats)

ParameterThis compound (CV2CoV)CVnCoV (First-Generation)Key Findings
Antigen Production High levels of spike (S) protein expression observed in cell culture.[1]Lower levels of S protein expression compared to CV2CoV.[1]Optimized non-coding regions in this compound lead to enhanced protein expression.[1]
Kinetics of Immune Response Fast onset of strong immune responses after the first dose.[2]Slower onset of immune response.This compound induces a more rapid immune response.[2]
Neutralizing Antibody Titer Higher titers of virus-neutralizing antibodies.[1]Lower titers of virus-neutralizing antibodies.[1]This compound is more effective at inducing neutralizing antibodies.[1]
Cross-Neutralization of Variants Significant cross-neutralization against Alpha (B.1.1.7), Beta (B.1.351), and 'mink' (B.1.1.298) variants.[1]Less efficient cross-neutralization of variants.[1]This compound demonstrates broader protection against circulating variants of concern.[1]
Dose-Sparing Potential Induced higher levels of antibodies at lower doses.[1]Required higher doses for a comparable response.[1]This compound may allow for effective vaccination with smaller doses.[1]

Table 2: Comparative Immunogenicity and Protective Efficacy in Non-Human Primates (Cynomolgus Macaques)

ParameterThis compound (CV2CoV)CVnCoV (First-Generation)Key Findings
Immune Response Activation Better activation of innate and adaptive immune responses.[3]Less potent activation of the immune system.This compound elicits a more robust and comprehensive immune response.[3]
Antibody Titers Higher titers of antibodies.[3]Lower antibody titers.This compound demonstrates superior antibody induction.[3]
Memory B and T Cell Activation Stronger memory B and T cell activation.[3]Weaker memory cell activation.This compound is indicative of a more durable immune memory.[3]
Cross-Neutralization of Variants Higher antibody neutralizing capacity against Beta, Delta, and Lambda variants.[3]Lower neutralizing capacity against variants.This compound shows enhanced efficacy against multiple variants of concern.[3]
Protective Efficacy (SARS-CoV-2 Challenge) Better protection, with highly effective clearance of the virus in the lungs and nasal passages.[3]Lower protective efficacy.This compound provides more effective protection against viral challenge.[3]
Comparative Neutralizing Titers A 12µg dose of CV2CoV induced comparable neutralizing antibody titers to a 30µg standard dose of a licensed mRNA COVID-19 vaccine.[4]Not applicable.This compound shows high potency at a lower dose compared to an established vaccine.[4]

Experimental Protocols

In Vitro Protein Expression Analysis
  • Objective: To compare the level of spike (S) protein expression produced by this compound (CV2CoV) and CVnCoV mRNA.

  • Methodology:

    • HeLa cells were transfected with either CVnCoV or CV2CoV mRNA.

    • Cell lysates were collected at various time points post-transfection.

    • Spike protein expression was quantified using a specific enzyme-linked immunosorbent assay (ELISA).[5]

Preclinical Immunogenicity Study in Rats
  • Objective: To assess the immunogenicity of this compound (CV2CoV) in comparison to CVnCoV in a rodent model.

  • Animal Model: Outbred Wistar rats.[1]

  • Vaccination Protocol:

    • Rats were immunized with this compound (CV2CoV) at dose ranges of 0.5-40µg.[2][6]

    • A control group received a NaCl solution.[5]

    • A second dose was administered at a specified interval.

  • Immunogenicity Assessment:

    • Blood samples were collected at various time points.

    • SARS-CoV-2 Spike RBD protein-specific IgG1 and IgG2a binding antibodies were detected via ELISA.[5]

    • Virus neutralizing antibody titers were determined using a virus neutralization test (VNT).[5]

Preclinical Immunogenicity and Efficacy Study in Non-Human Primates
  • Objective: To evaluate and compare the immunogenicity and protective efficacy of this compound (CV2CoV) and CVnCoV against SARS-CoV-2 challenge.

  • Animal Model: Cynomolgus macaques.[3]

  • Vaccination Protocol:

    • Macaques were immunized with a 12µg dose of either this compound (CV2CoV) or CVnCoV on day 0 and day 28.[3]

  • Immunogenicity Assessment:

    • Innate immunity was investigated via specific cytokine markers.[3]

    • Adaptive immune responses were assessed based on receptor-binding domain-specific antibodies, neutralizing antibodies, and memory B and T cells.[3]

    • The impact of Variants of Concern and Variants of Interest on neutralizing antibody titers was tested against the Alpha, Beta, Delta, Kappa, and Lambda variants.[7]

  • Efficacy Assessment:

    • Animals were challenged with the original SARS-CoV-2 virus.

    • Clearance of the virus in the lungs and nasal passages was measured to determine protective efficacy.[3]

Visualized Pathways and Workflows

mRNA_Vaccine_Mechanism cluster_vaccine This compound (CV2CoV) Vaccine cluster_cell Host Cell cluster_immune Immune Response LNP Lipid Nanoparticle (LNP) Cell Cell Membrane LNP->Cell Fusion & mRNA Release mRNA Spike Protein mRNA Ribosome Ribosome mRNA->Ribosome Translation Spike Spike Protein Ribosome->Spike Synthesis APC Antigen-Presenting Cell (APC) Spike->APC Antigen Presentation T_Cell T-Cell Activation APC->T_Cell B_Cell B-Cell Activation APC->B_Cell Antibodies Neutralizing Antibodies B_Cell->Antibodies

Caption: Mechanism of action for the this compound (CV2CoV) mRNA vaccine.

Preclinical_Workflow cluster_study_design Study Design cluster_intervention Intervention cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Animal Model Selection (Rat or NHP) Group_Allocation Group Allocation (this compound, CVnCoV, Control) Animal_Model->Group_Allocation Vaccination Vaccination (Dose 1 & 2) Group_Allocation->Vaccination Sample_Collection Sample Collection (Blood) Vaccination->Sample_Collection Challenge Viral Challenge (NHP) Vaccination->Challenge Immunoassays Immunogenicity Assays (ELISA, VNT) Sample_Collection->Immunoassays Data_Analysis Statistical Analysis & Comparison Immunoassays->Data_Analysis Efficacy_Eval Efficacy Evaluation (Viral Clearance) Challenge->Efficacy_Eval Efficacy_Eval->Data_Analysis

Caption: Workflow for preclinical validation of this compound (CV2CoV).

Logical_Relationship Optimized_NCR Optimized Non-Coding Regions (5' and 3' UTRs) Improved_Stability Improved mRNA Stability Optimized_NCR->Improved_Stability Enhanced_Translation Enhanced mRNA Translation Optimized_NCR->Enhanced_Translation Increased_Protein Increased & Extended Spike Protein Expression Improved_Stability->Increased_Protein Enhanced_Translation->Increased_Protein Stronger_Immunity Stronger & Faster Immune Response Increased_Protein->Stronger_Immunity Higher_Titers Higher Antibody Titers Stronger_Immunity->Higher_Titers Broader_Neutralization Broader Variant Neutralization Stronger_Immunity->Broader_Neutralization Better_Protection Improved Protective Efficacy Higher_Titers->Better_Protection Broader_Neutralization->Better_Protection

Caption: Logical relationship of this compound's design improvements to efficacy.

References

Safety Operating Guide

Essential Safety and Handling Protocols for the Novel Compound GLK-19

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidelines are based on best practices for handling novel chemical compounds of unknown toxicity and hazard. As "GLK-19" does not correspond to a universally recognized chemical entity, these recommendations should be adapted as more specific information becomes available through ongoing toxicological and safety assessments.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural guidance for personal protective equipment (PPE), operational plans for handling, and disposal protocols to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when working with novel compounds like this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Specifications & Best Practices
Receiving & Unpacking • Double Nitrile Gloves• Lab Coat• Safety Goggles• N95 RespiratorWear two pairs of chemotherapy-rated gloves.[1][2] Gowns should be disposable and resistant to chemical permeation.[2][3] Eye protection is crucial to guard against spills or splashes.[1] A fit-tested N95 respirator is recommended, especially if the integrity of the packaging is uncertain.[2]
Weighing & Aliquoting (Solid) • Double Nitrile Gloves• Disposable Gown• Safety Goggles with Side Shields• Face Shield• N95 or higher RespiratorPerform in a certified chemical fume hood or a ventilated balance enclosure. Gowns should be long-sleeved with tight-fitting cuffs.[4] A full face shield offers additional protection from splashes.[1]
Solution Preparation & Handling (Liquid) • Double Nitrile Gloves• Chemical-Resistant Gown• Chemical Splash Goggles• Face ShieldAll handling of this compound solutions should be conducted within a chemical fume hood. Goggles are required to protect against splashes.[1][5]
In Vitro & In Vivo Administration • Double Nitrile Gloves• Disposable Gown• Safety GogglesProcedures should be performed in a biological safety cabinet for cell-based assays or a designated, well-ventilated area for animal studies.
Waste Disposal • Double Nitrile Gloves• Chemical-Resistant Gown• Chemical Splash Goggles• Face ShieldHandle all this compound waste as hazardous chemical waste. Use designated, sealed containers for disposal.
Spill Cleanup • Double Nitrile Gloves• Chemical-Resistant Coveralls• Chemical Splash Goggles• Full-Face Respirator with appropriate cartridgesUse a commercially available chemical spill kit. Evacuate the area if the spill is large or if you are not trained in spill cleanup procedures.

Experimental Protocol: In Vitro Cell Viability Assay

This protocol outlines a common procedure for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well clear bottom, opaque-walled plates

  • Multichannel pipette

Procedure:

  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Seed 5,000 cells per well in 100 µL of DMEM with 10% FBS in a 96-well plate.

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in DMEM, ranging from 100 µM to 1 nM.

    • Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

    • Carefully remove the media from the cells and add 100 µL of the diluted compounds to the respective wells.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Viability Assessment:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the log concentration of this compound to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed HeLa Cells in 96-well Plate prepare_compounds Prepare this compound Serial Dilutions add_compounds Add this compound to Cells prepare_compounds->add_compounds incubate_48h Incubate for 48 hours add_compounds->incubate_48h add_viability_reagent Add CellTiter-Glo® Reagent incubate_48h->add_viability_reagent read_luminescence Read Luminescence add_viability_reagent->read_luminescence calculate_ic50 Calculate IC50 Value read_luminescence->calculate_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway GLK19 This compound Receptor Tyrosine Kinase Receptor GLK19->Receptor Inhibits RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

Disposal Plan

All materials contaminated with this compound, including unused compounds, solutions, contaminated labware (e.g., pipette tips, plates), and used PPE, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a designated, leak-proof container lined with a heavy-duty plastic bag. The container should be clearly labeled "Hazardous Waste: this compound."

  • Liquid Waste: Collect in a sealed, shatter-resistant container. Do not mix with other chemical waste streams unless compatibility has been confirmed. The container must be clearly labeled.

  • Sharps: All needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste pickup and disposal. Never dispose of this compound waste down the drain or in the regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.